molecular formula C6H3F11O3S B1426792 2,2-Difluoroethyl nonafluorobutanesulfonate CAS No. 1036375-28-6

2,2-Difluoroethyl nonafluorobutanesulfonate

Cat. No.: B1426792
CAS No.: 1036375-28-6
M. Wt: 364.14 g/mol
InChI Key: SDJUPHWJHCYGLN-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl nonafluorobutanesulfonate is a useful research compound. Its molecular formula is C6H3F11O3S and its molecular weight is 364.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Difluoroethyl nonafluorobutanesulfonate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2,2-Difluoroethyl nonafluorobutanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoroethyl nonafluorobutanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O3S/c7-2(8)1-20-21(18,19)6(16,17)4(11,12)3(9,10)5(13,14)15/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUPHWJHCYGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895713
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036375-28-6
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2,2-Difluoroethyl nonafluorobutanesulfonate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Difluoroethyl Nonafluorobutanesulfonate for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-Difluoroethyl nonafluorobutanesulfonate, a specialized fluorinated reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core identifiers, synthesis, chemical behavior, and critical applications, grounding all information in established scientific principles.

Introduction: A Molecule of Strategic Importance

2,2-Difluoroethyl nonafluorobutanesulfonate is a highly fluorinated organic compound belonging to the sulfonate ester class. Its structure is characterized by two key functional groups: the 2,2-difluoroethyl moiety and the nonafluorobutanesulfonate (nonaflate) group. This combination makes it a powerful and specialized reagent. The nonaflate group is an exceptionally good leaving group, surpassed in reactivity only by a few other groups, which facilitates the transfer of the 2,2-difluoroethyl group to other molecules.

The incorporation of the geminal difluoroethyl motif (-CH₂CF₂-) is a widely recognized strategy in modern medicinal chemistry.[1] This group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate by improving metabolic stability, modulating lipophilicity and pKa, and forming favorable interactions with biological targets. Therefore, reagents that can efficiently deliver this moiety, such as 2,2-Difluoroethyl nonafluorobutanesulfonate, are of considerable interest to the drug discovery and agrochemical industries.[2]

Core Identifiers and Chemical Structure

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for 2,2-Difluoroethyl nonafluorobutanesulfonate are summarized below.

IdentifierValueSource
CAS Number 1036375-28-6[]
IUPAC Name 2,2-difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate[]
Molecular Formula C₆H₃F₁₁O₃S[]
Molecular Weight 364.13 g/mol []
Synonyms 2,2-difluoroethyl nonaflateN/A
InChI Key SDJUPHWJHCYGLN-UHFFFAOYSA-N[]
Canonical SMILES C(C(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)FN/A
Chemical Structure Diagram

chemical_structure S S O1 O S->O1 = O2 O S->O2 = O3 O S->O3 C3 CF₂ S->C3 C1 CH₂ O3->C1 C2 CHF₂ C1->C2 C4 CF₂ C3->C4 C5 CF₂ C4->C5 C6 CF₃ C5->C6

Caption: 2D structure of 2,2-Difluoroethyl nonafluorobutanesulfonate.

Synthesis and Mechanism

The synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate follows the fundamental principle of esterification, specifically the reaction between a sulfonic acid derivative and an alcohol. The most common laboratory-scale approach involves reacting nonafluorobutanesulfonyl fluoride or anhydride with 2,2-difluoroethanol in the presence of a non-nucleophilic base.

The causality behind this choice is twofold:

  • Nonafluorobutanesulfonyl anhydride or fluoride is highly electrophilic at the sulfur atom, making it susceptible to nucleophilic attack.[4]

  • 2,2-Difluoroethanol acts as the nucleophile. The base (e.g., triethylamine or pyridine) serves to deprotonate the alcohol, forming the more nucleophilic alkoxide, and to neutralize the acidic byproduct (e.g., hydrofluoric acid) generated during the reaction.

Experimental Protocol: Synthesis of 2,2-Difluoroethyl Nonafluorobutanesulfonate

This protocol is a representative methodology based on standard organic chemistry principles for sulfonate ester synthesis. Researchers should conduct their own risk assessment and optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol).

  • Reagents: Add 2,2-difluoroethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: While stirring vigorously, add a solution of nonafluorobutanesulfonyl anhydride (1.1 eq)[4] or nonafluorobutanesulfonyl fluoride in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding cold, saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

synthesis_workflow start Starting Materials: - 2,2-Difluoroethanol - Nonafluorobutanesulfonyl Anhydride - Triethylamine (Base) reaction Reaction at 0°C to RT in Anhydrous DCM start->reaction workup Aqueous Workup (NH₄Cl Quench, Extraction) reaction->workup purification Purification (Flash Chromatography) workup->purification product Final Product: 2,2-Difluoroethyl Nonafluorobutanesulfonate purification->product

Caption: General workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

The primary utility of 2,2-Difluoroethyl nonafluorobutanesulfonate is as a potent difluoroethylating agent . The nonaflate anion (C₄F₉SO₃⁻) is a superior leaving group due to the strong electron-withdrawing effect of the nine fluorine atoms, which extensively delocalizes the negative charge and stabilizes the anion.

In drug development, this reagent enables the strategic installation of the 2,2-difluoroethyl group onto various nucleophiles, such as phenols, amines, and thiols, which are common functionalities in drug candidates. This modification is often pursued to fine-tune the molecule's properties.

Key Benefits of Difluoroethylation:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile sites (e.g., O-methyl or N-methyl groups) with a difluoroethyl group can block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

  • Lipophilicity Modulation: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and improve absorption.

  • Receptor Binding: The electronegative fluorine atoms can alter the electronic profile of a molecule, potentially leading to stronger or more selective interactions with the target protein through hydrogen bonding or dipole interactions.

Sulfonate esters as a class have also been investigated for their own biological activities, including as potential antineoplastic agents.[5] While the primary role of this specific reagent is for synthesis, the underlying sulfonate chemistry has direct relevance in therapeutic design.

Logical Application in Lead Optimization

lead_optimization lead_compound Lead Compound (e.g., with -OH group) reaction Nucleophilic Substitution (SN2 Reaction) lead_compound->reaction reagent 2,2-Difluoroethyl Nonafluorobutanesulfonate reagent->reaction modified_compound Modified Compound (with -OCH₂CF₂H group) reaction->modified_compound outcome Improved Properties: - Metabolic Stability - Binding Affinity - Lipophilicity modified_compound->outcome

Sources

Stability of Fluorinated Sulfonate Esters in Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Fluorinated sulfonate esters—specifically methyl triflate (MeOTf) and ethyl triflate (EtOTf) —are among the most potent alkylating agents used in pharmaceutical synthesis. While their high reactivity makes them indispensable for difficult alkylations (e.g., of non-nucleophilic nitriles or sterically hindered alcohols), it simultaneously renders them chemically fragile during storage and handling.

This guide addresses a critical gap in standard laboratory practice: the assumption that "standard" storage conditions (DMSO stock solutions, -20°C) are sufficient. They are not. This document details the specific degradation mechanisms—including the often-overlooked reaction with DMSO—and provides a self-validating protocol for stability assessment.

Part 1: Mechanistic Foundations of Instability

To control stability, one must understand the driving force of degradation: the super-leaving group ability of the triflate anion (


). The conjugate acid, triflic acid, has a 

of approximately -14, making the C-O bond in the ester exceptionally prone to heterolytic cleavage.
The Hydrolysis Pathway

In the presence of moisture, alkyl triflates undergo rapid


 hydrolysis. Unlike mesylates, which may persist for hours in neutral aqueous solution, triflates can degrade within minutes depending on the pH and interface surface area.

[1][2]

Key Insight: The reaction is autocatalytic. The byproduct, triflic acid (


), is a strong acid that can protonate the solvent or other impurities, potentially accelerating further decomposition or side reactions in complex matrices.
The "DMSO Trap": A Critical Warning

A common error in drug discovery is preparing stock solutions of electrophiles in Dimethyl Sulfoxide (DMSO) for biological assays. Do not store alkyl triflates in DMSO.

Unlike simple hydrolysis, alkyl triflates react with DMSO via an


 attack by the sulfoxide oxygen, forming an alkoxysulfonium salt . This salt is unstable and rearranges or decomposes, effectively destroying the titer of your reagent before it ever reaches the assay plate.

Mechanism:

  • Nucleophilic attack by DMSO oxygen on the alkyl triflate.

  • Formation of the methoxysulfonium triflate salt.

  • Subsequent Pummerer-type rearrangements or decomposition.

Solvolysis in Alcohols

Primary alcohols (Methanol, Ethanol) act as nucleophiles, rapidly converting the triflate into the corresponding ether. This is often faster than hydrolysis due to the better nucleophilicity of the alcohol oxygen in organic mixtures.

Part 2: Visualization of Degradation Logic

The following diagram illustrates the divergent degradation pathways based on solvent choice.

DegradationPathways Triflate Alkyl Triflate (R-OTf) Water Moisture/Water Triflate->Water Exposure Alcohol Alcohols (MeOH, EtOH) Triflate->Alcohol Dissolution DMSO DMSO (Stock Solvent) Triflate->DMSO Dissolution Inert Inert Solvents (DCM, Toluene) Triflate->Inert Dissolution Hydrolysis Hydrolysis (R-OH + TfOH) Water->Hydrolysis SN2 Attack Ether Solvolysis (R-O-R' + TfOH) Alcohol->Ether SN2 Attack Sulfonium Alkoxysulfonium Salt (Rapid Titer Loss) DMSO->Sulfonium O-Alkylation Stable Stable Solution (High Integrity) Inert->Stable No Nucleophile

Caption: Figure 1. Divergent stability outcomes for alkyl triflates. Note the active degradation in DMSO.

Part 3: Storage & Handling Protocol

To ensure data integrity, adopt the following "Red/Green" solvent system for storage.

Solvent Compatibility Table
Solvent ClassExamplesStatusTechnical Rationale
Inert Dichloromethane (DCM), Toluene, Acetonitrile (Anhydrous)GREEN Lacks nucleophilic centers capable of displacing the triflate group.
Protic Methanol, Ethanol, WaterRED Rapid solvolysis/hydrolysis. Half-life < 1 hour at RT.
Nucleophilic Polar DMSO, DMF, DMAcRED Active Reaction. DMSO forms sulfonium salts; DMF can form imidates.
Ethers THF, Diethyl EtherYELLOW Generally stable if anhydrous, but THF can polymerize (cationic ring opening) initiated by strong electrophiles over long periods.
Recommended Storage Conditions
  • Temperature: Store neat liquid at 2°C to 8°C for short term (< 1 month) or -20°C for long term.

  • Atmosphere: Must be stored under Argon or Nitrogen . Use Parafilm or secondary containment to prevent moisture ingress.

  • Container: Glass or Teflon (PTFE). Avoid metal containers due to potential corrosion by trace acid hydrolysis products.

Part 4: Analytical Strategy & Experimental Protocol

Quantifying alkyl triflates is challenging due to their instability during analysis (e.g., on a hot GC injector). Two robust methods are recommended:

  • Derivatization (Preferred for Trace Analysis): React the sample with an excess of a specific nucleophile (e.g., n-butanol) to convert the unstable triflate into a stable ether, which is then quantified by GC-MS.

  • Direct NMR (Preferred for Purity Assessment): A self-validating method using an internal standard.

Protocol: Determination of Hydrolytic Stability via qNMR

This protocol allows you to calculate the half-life (


) of your specific triflate in a specific solvent system.

Materials:

  • Alkyl Triflate sample (approx. 10 mg)

  • Deuterated Solvent:

    
     (Acetonitrile-d3) as the carrier.
    
  • 
     (Deuterium Oxide) as the challenger.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) - chemically inert to triflates.

Workflow:

  • Preparation: Dissolve 10 mg of Alkyl Triflate and 5 mg of TMB (weighed precisely) in 0.6 mL of dry

    
     in an NMR tube.
    
  • T0 Acquisition: Acquire a

    
     NMR spectrum immediately. Integrate the Triflate methyl/ethyl protons relative to the TMB aromatic protons (singlet at ~6.1 ppm). This validates the initial concentration.
    
  • Challenge: Add 50

    
     of 
    
    
    
    to the tube. Shake vigorously.
  • Kinetic Run: Insert into the NMR probe (set to 25°C). Acquire spectra every 5 minutes for 60 minutes.

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .
Analytical Decision Tree

AnalyticalWorkflow Start Sample Analysis Required Conc Concentration Level? Start->Conc High High Conc. (> 1 mg/mL) Conc->High Purity Check Trace Trace/Impurity (< 100 ppm) Conc->Trace Genotox Screening NMR qNMR in CD3CN (Internal Standard) High->NMR Best Integrity GC Direct GC-MS? Trace->GC Deriv Derivatization Required (e.g., + Butanol) GC->Deriv Unstable on Column GC->Deriv Standard Path

Caption: Figure 2. Selection of analytical method based on sample concentration and stability requirements.

References

  • Profiling Sulfonate Ester Stability. Miller, S. C. Journal of Organic Chemistry, 2010. Identifies the intrinsic lability of sulfonate esters and compares triflates to other protecting groups.[3]

  • Facile Solvolyses of Triflates in DMSO.Journal of Organic Chemistry, 2004. Documents the high reactivity of triflates in DMSO, leading to oxosulfonium salts.

  • Methyl Trifluoromethanesulfonate Properties. PubChem Database. Provides physical property data, safety alerts, and hydrolysis information.[1][4][5]

  • Hydrolysis Kinetics at the Air-Water Interface.Journal of the American Chemical Society, 2015.

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities (ICH M7).ICH Guidelines.

Sources

A Technical Guide to 2,2-Difluoroethyl Group Transfer Reagents in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among these, the 2,2-difluoroethyl group (-CH₂CF₂H) has emerged as a critical pharmacophore, prized for its ability to act as a lipophilic hydrogen bond donor and a stable bioisostere for moieties like alcohols and ethers.[1][2] This unique combination of properties can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3] However, the precise and efficient installation of this group, particularly in the later stages of a synthetic sequence, presents significant challenges.[2][4] This guide provides an in-depth technical overview of the primary classes of 2,2-difluoroethyl group transfer reagents, detailing their underlying mechanisms, practical applications, and providing field-proven insights for their effective use by researchers in drug discovery and development.

The Strategic Value of the 2,2-Difluoroethyl Group in Medicinal Chemistry

The utility of the 2,2-difluoroethyl group stems from the unique physicochemical changes it imparts to a parent molecule. The two electron-withdrawing fluorine atoms increase the acidity of the adjacent C-H proton, enabling it to act as a hydrogen bond donor, a role typically played by more polar groups like alcohols or amines.[1] Simultaneously, the fluorine atoms contribute to an increase in lipophilicity, a property that can improve a molecule's ability to cross cellular membranes.[3]

This dual character allows the -CH₂CF₂H group to serve as an effective bioisostere for common functional groups that are metabolic liabilities. For instance, replacing a metabolically vulnerable methoxy group (-OCH₃) with a 2,2-difluoroethyl group can block O-dealkylation by cytochrome P450 enzymes, significantly enhancing the compound's pharmacokinetic profile.[5] This "point mutation" strategy mimics the steric and electronic features of the original group while improving metabolic stability.[5]

Key Physicochemical Impacts:

  • Metabolic Stability: The high strength of the C-F bond makes the group resistant to metabolic degradation.[2]

  • Lipophilicity Modulation: Generally increases lipophilicity, which can enhance membrane permeability.[3]

  • pKa Tuning: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby acidic or basic centers.[6]

  • Hydrogen Bonding: The polarized C-H bond in the -CF₂H moiety can act as a hydrogen bond donor, influencing ligand-receptor interactions.[1][4]

  • Conformational Control: The group's steric profile can influence the conformational preferences of the molecule, potentially locking it into a more bioactive shape.

Mechanistic Classes of 2,2-Difluoroethylation Reagents

The methods for introducing the 2,2-difluoroethyl group can be broadly categorized based on the nature of the key reactive intermediate: electrophilic, nucleophilic, or radical. The choice of reagent class is dictated by the substrate, desired bond formation, and functional group tolerance.

G cluster_main Approaches to 2,2-Difluoroethylation cluster_electrophilic Electrophilic cluster_radical Radical cluster_nucleophilic Nucleophilic Reagents 2,2-Difluoroethyl Transfer Reagents Electrophilic "CF₂HCH₂⁺" Synthon Reagents->Electrophilic For Nucleophiles (N, O, S) Radical "CF₂HCH₂•" Synthon Reagents->Radical For C-H Bonds (Heteroarenes) Nucleophilic "CF₂HCH₂⁻" Synthon Reagents->Nucleophilic For Electrophiles (C=O, R-X) Iodonium Iodonium Salts (e.g., O'Duill's Reagent) Electrophilic->Iodonium Sulfonium Sulfonium Salts Electrophilic->Sulfonium Sulfinates Sulfinate Salts (e.g., Baran's DFES-Na) Radical->Sulfinates Photo Photoredox Methods (e.g., from R-I) Radical->Photo Silicon Silicon-Based Reagents (e.g., TMSCF₂H) Nucleophilic->Silicon Coupling Cross-Coupling (e.g., with R-X) Nucleophilic->Coupling

Caption: Mechanistic classification of 2,2-difluoroethylation reagents.

Electrophilic 2,2-Difluoroethylation Reagents

These reagents formally deliver a 2,2-difluoroethyl cation ("CF₂HCH₂⁺") equivalent to a nucleophile. They are particularly effective for the functionalization of heteroatoms (N, O, S).

Hypervalent Iodine Reagents: Recently, (2,2-difluoroethyl)(aryl)iodonium salts have been developed as potent electrophilic reagents.[4][7] These compounds, often generated in situ, can efficiently difluoroethylate a wide range of thiols, amines, and alcohols under mild conditions.[1][8] The proposed mechanism involves ligand coupling, which offers a complementary strategy to traditional Sₙ2-type reactions and can overcome challenges such as the over-alkylation of primary amines.[1][2] This method has proven effective for the late-stage functionalization of complex drug molecules like Captopril and Normorphine.[7][8]

Radical 2,2-Difluoroethylation Reagents

The generation of the 2,2-difluoroethyl radical (•CH₂CF₂H) is a powerful strategy for forming C-C bonds, especially in the context of C-H functionalization of heteroarenes.

Sulfinate Salts (Baran's Reagent): Sodium 1,1-difluoroethanesulfinate (DFES-Na), developed by the Baran group, is a prominent reagent in this class.[9] In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), DFES-Na generates the 2,2-difluoroethyl radical.[5][10] This radical exhibits nucleophilic character and preferentially adds to electron-deficient heterocycles, a reaction manifold common in Minisci-type chemistry.[3] The method is valued for its operational simplicity, scalability, and high functional group tolerance, making it a go-to tool for medicinal chemists looking to install the methoxy bioisostere directly onto heterocyclic scaffolds.[5][10]

Photoredox Catalysis: Visible-light photoredox catalysis has provided a mild and efficient pathway to generate fluoroalkyl radicals from inexpensive precursors like 2,2-difluoroethyl iodide (ICH₂CF₂H).[11][12] Upon excitation, a photocatalyst can engage in a single-electron transfer (SET) with the iodide to generate the •CH₂CF₂H radical.[13][14] This radical can then be trapped by various partners, such as alkenes, to achieve difunctionalization of the double bond.[11][12] This approach is notable for its mild conditions and the ability to construct complex molecular architectures.

Nucleophilic 2,2-Difluoroethylation Reagents

These reagents deliver a 2,2-difluoroethyl anion ("CF₂HCH₂⁻") equivalent and are used to target electrophilic centers like carbonyls or alkyl halides.

Difluoromethyl 2-Pyridyl Sulfone (Hu's Reagent): While primarily known as a difluoromethylating (-CF₂H) agent, precursors like difluoromethyl 2-pyridyl sulfone can be alkylated and then used to generate difluoroalkyl groups.[5][15] This "programmable" synthesis allows for the creation of various sulfinate reagents, including those that can deliver the 2,2-difluoroethyl group for radical reactions.[5][16]

Cross-Coupling Approaches: Transition-metal-catalyzed cross-coupling reactions provide another route. For instance, nickel-catalyzed reductive cross-coupling of (hetero)aryl halides with 2-chloro-1,1-difluoroethane has been developed as a synthetically simple method with good functional group tolerance.[7]

In-Focus Reagent Profile: Baran's DFES-Na

Sodium 1,1-difluoroethanesulfinate (DFES-Na) has become a workhorse reagent for the direct C-H difluoroethylation of heterocycles, a critical transformation in drug discovery.[5] Its success lies in its stability, ease of use, and predictable reactivity.

Synthesis and Stability: DFES-Na can be synthesized in a modular fashion, allowing for the potential creation of a wide array of difluoroalkyl sulfinates.[5] The reagent is a stable solid that is compatible with air and water, a significant advantage over many sensitive organometallic reagents.[10]

Mechanism of Action: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), often in the presence of an acid and a zinc salt. The oxidant facilitates the generation of the 2,2-difluoroethyl radical from the sulfinate salt. This radical then undergoes a Minisci-type addition to a protonated, electron-deficient heterocycle. A final oxidation and deprotonation step regenerates the aromatic system, now bearing the desired 2,2-difluoroethyl group.

G Start Heteroarene (Het-H) + DFES-Na + Oxidant (TBHP) Protonation Protonation of Heteroarene (Het-H₂⁺) Start->Protonation Acid RadicalGen Oxidant-Mediated Radical Generation (•CH₂CF₂H) Start->RadicalGen Oxidant Addition Radical Addition to Het-H₂⁺ Protonation->Addition RadicalGen->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Oxidation Oxidation & Deprotonation Intermediate->Oxidation [O] Product Difluoroethylated Heteroarene (Het-CH₂CF₂H) Oxidation->Product

Caption: Simplified workflow for heteroarene C-H difluoroethylation using DFES-Na.

Experimental Protocol: General Procedure for C-H Difluoroethylation of a Heterocycle

This protocol is a representative example based on published procedures and should be adapted and optimized for specific substrates.[5]

Materials and Equipment:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium 1,1-difluoroethanesulfinate (DFES-Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)

  • Zinc(II) chloride (ZnCl₂) (1.5 equiv)

  • Solvent (e.g., Dichloromethane/Water or DMSO)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Instructions:

  • To a round-bottom flask, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), DFES-Na (0.6 mmol, 3.0 equiv), TsOH·H₂O (0.2 mmol, 1.0 equiv), and ZnCl₂ (0.3 mmol, 1.5 equiv).

  • Add the chosen solvent (e.g., 1 mL DCM and 0.5 mL H₂O).

  • Cool the flask in an ice bath to 0 °C.

  • Add the 70% aqueous TBHP solution (5.0 equiv) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-difluoroethylated heterocycle.

Comparative Analysis of Leading Reagents

The selection of an appropriate reagent depends critically on the synthetic goal, specifically the type of atom to be functionalized (C vs. N, O, S) and the overall molecular context.

Reagent ClassReagent ExampleTarget NucleophileKey AdvantagesLimitations
Electrophilic (2,2-Difluoroethyl)(aryl)iodonium saltN, O, SMild conditions; good for heteroatoms; avoids over-alkylation of amines.[1][2]Reagent often generated in situ; may not be suitable for C-H bonds.[8]
Radical Sodium 1,1-difluoroethanesulfinate (DFES-Na)Electron-deficient C-H (Heteroarenes)Operationally simple; scalable; air and water stable; high functional group tolerance.[5][10]Primarily for electron-deficient systems; requires an oxidant.[3]
Radical (Photo) 2,2-Difluoroethyl iodide + PhotocatalystAlkenes, ArenesVery mild conditions (visible light); generates radical from cheap precursors.[11][12]Requires photochemical setup; substrate scope can be catalyst-dependent.
Nucleophilic Ni-catalyzed cross-coupling(Hetero)aryl halidesUtilizes readily available starting materials.[7]Requires a transition metal catalyst; potential for catalyst poisoning.

Applications in Late-Stage Functionalization

Late-stage functionalization (LSF) is the practice of introducing chemical modifications at the final stages of a complex molecule's synthesis.[17] This strategy is invaluable in drug discovery as it allows for the rapid generation of a library of analogues from a common, advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR).[18]

Reagents for 2,2-difluoroethylation are particularly well-suited for LSF. The mild and often highly chemoselective nature of modern hypervalent iodine and radical-based reagents allows them to operate on complex, highly functionalized molecules without the need for protecting groups.[1][10] For example, the ability of iodonium salts to selectively modify amine or alcohol groups in the presence of other sensitive functionalities is a significant advantage.[7][19] Similarly, the Baran C-H functionalization allows for direct modification of a core heterocyclic scaffold that may have been assembled through many preceding steps.[5] This capability dramatically accelerates the discovery process, allowing medicinal chemists to quickly assess the impact of the 2,2-difluoroethyl group on a lead candidate's biological profile.

Future Outlook and Emerging Trends

The development of 2,2-difluoroethyl group transfer reagents is a dynamic field of research. Future advancements are likely to focus on several key areas:

  • Catalytic and Asymmetric Methods: The development of catalytic electrophilic or nucleophilic difluoroethylation, as well as methods for the enantioselective installation of the group, remains a significant goal.

  • New Reagent Designs: The invention of new reagents with enhanced stability, broader scope, and lower cost will continue to drive innovation.

  • Broader Mechanistic Manifolds: Exploration of novel activation modes, potentially combining photoredox catalysis with other catalytic cycles, could unlock new reaction pathways and expand the range of accessible substrates.

  • Bioconjugation: Adapting these methods for the selective modification of large biomolecules, such as peptides and proteins, is an emerging frontier with significant therapeutic potential.

Conclusion

The 2,2-difluoroethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. The development of robust and selective group transfer reagents has transformed the accessibility of this critical pharmacophore. From the electrophilic functionalization of heteroatoms using hypervalent iodine reagents to the direct C-H modification of heterocycles with radical-based sulfinates, researchers now have a diverse set of methods at their disposal. A thorough understanding of the mechanisms, advantages, and practical considerations associated with each class of reagent is essential for their successful application in the complex and demanding environment of modern drug discovery.

References

  • Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. Organic Chemistry Frontiers (RSC Publishing).
  • 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202410954
  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6667f4a4e7ccf7753a7ce502
  • A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor. Synfacts. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0043-1771966
  • (PDF) 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ResearchGate. Available at: https://www.researchgate.
  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6613c24a65454d04117c0677
  • 2,2‐Difluoroethylation of drug targets. (A=hydrogen bond acceptor,... ResearchGate. Available at: https://www.researchgate.net/figure/22-Difluoroethylation-of-drug-targets-A-hydrogen-bond-acceptor-NuH-nucleophile_fig1_383377708
  • Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1 H )-one moiety. Organic Chemistry Frontiers (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo01170g
  • Sodium 1,1-difluoroethanesulfinate. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/745405
  • CAS 1422738-67-7 Sodium 1,1-difluoroethanesulfinate. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/search/1422738-67-7?focus=products&page=1&perpage=30&sort=relevance&term=1422738-67-7&type=cas_number
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Baran difluoromethylation reagent. Enamine. Available at: https://enamine.
  • Baran Reagents - FAQ. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/baran-reagents
  • Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. FAO AGRIS. Available at: https://agris.fao.org/agris-search/search.do?recordID=US201600207108
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Available at: https://onlinelibrary.wiley.com/doi/10.1002/anie.201300763
  • A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102298/
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. Available at: https://macmillan.princeton.
  • 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.5b02447
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282161/
  • Late-stage functionalization. Wikipedia. Available at: https://en.wikipedia.
  • Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Nature Communications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9720364/
  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.201801500
  • 2,2-Difluoroethylation paper in press in Angewandte Chemie. The O'Duill Group. Available at: https://sites.google.com/view/oduillgroup/news-and-events/22-difluoroethylation-paper-in-press-in-angewandte-chemie
  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6994503/
  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/668b8e0e5436691763750059
  • Process for Preparing 2,2-Difluoroethylamine. Google Patents. Available at: https://patents.google.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/fluoro/difluoroalkanes.shtm
  • 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition. Available at: https://pubmed.ncbi.nlm.nih.gov/39111326/
  • Late-stage functionalization using a popular titrating agent: aryl- chlorides and -fluorides activation by the diphenylacetic ac. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6686488390b1ba56b50d5e16
  • Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. Available at: https://www.researchgate.net/publication/332145719_Radical_Reactions_of_Alkyl_2-Bromo-22-difluoroacetates_with_Vinyl_Ethers_Omitted_Examples_and_Application_for_the_Synthesis_of_33-Difluoro-GABA
  • Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/bk-2014-1178.ch001
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/20/22
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. ResearchGate. Available at: https://www.researchgate.
  • Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books. Available at: https://books.google.com/books?id=bY-PEAAAQBAJ&pg=PA103&lpg=PA103
  • 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra06406k
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10902888/
  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit2/076.shtm
  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/668b8e0e5436691763750059
  • Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01593

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-stakes drug discovery, the choice of leaving group often dictates the success of late-stage functionalization. While triflates (OTf) have historically dominated as the "superleaving group" of choice, nonafluorobutanesulfonates (nonaflates, ONf) have emerged as a superior alternative for scale-up and difficult substrates.

This guide analyzes the physicochemical drivers that make nonaflates distinct. Unlike triflates, which suffer from hydrolytic instability and high reagent volatility, nonaflates offer a unique combination of superacid-derived reactivity and lipophilic robustness . This duality allows for higher yields in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) where triflates often decompose before reaction completion.

Part 1: The Physicochemical Basis of Reactivity

To understand the nonaflate advantage, one must look beyond simple pKa correlations and examine the structural impact of the perfluorobutyl chain (


).
Electronic vs. Steric Factors

Both triflates and nonaflates are conjugate bases of superacids. The pKa of nonafluorobutanesulfonic acid (nonaflic acid) is estimated at


, comparable to triflic acid. Consequently, the C–O bond weakening effect—the primary driver of leaving group ability—is nearly identical between the two.

However, the perfluorobutyl tail introduces two critical deviations:

  • Hydrolytic Stability: The bulky, hydrophobic

    
     chain shields the sulfur center from nucleophilic attack by water. This prevents the rapid hydrolysis often seen with triflates during aqueous workups or in reactions requiring hydrated bases (e.g., 
    
    
    
    ).
  • Fluorous Lipophilicity: The nonaflate group significantly increases the logP of the molecule. This aids in extractive isolation, preventing the loss of polar intermediates into the aqueous phase—a common failure mode with mesylates or tosylates.

Leaving Group Hierarchy

The following diagram illustrates the reactivity landscape, positioning nonaflates within the leaving group spectrum based on field application data.

ReactivityHierarchy OMs Mesylate (OMs) pKa ~ -1.9 High Hydrolysis Risk OTs Tosylate (OTs) pKa ~ -2.8 Slow Substitution OMs->OTs  <   OTf Triflate (OTf) pKa ~ -14 Unstable to Hydrolysis OTs->OTf  <<   ONf Nonaflate (ONf) pKa ~ -14 Hydrolytically Stable Lipophilic OTf->ONf  ≈ (Reactivity) > (Stability)  

Figure 1: Comparative hierarchy of sulfonate leaving groups. Nonaflates match triflates in reactivity but surpass them in process stability.[1]

Part 2: Comparative Reactivity Data

The table below synthesizes data comparing the four primary sulfonate leaving groups in the context of transition-metal catalyzed cross-coupling.

FeatureMesylate (OMs)Tosylate (OTs)Triflate (OTf)Nonaflate (ONf)
Conjugate Acid pKa -1.9-2.8~ -14~ -14
Leaving Group Ability ModerateGoodExcellentExcellent
Hydrolytic Stability PoorGoodPoor (pH > 7)High
Reagent Used MsClTsCl

/ PhNTf2
NfF
Reagent State Liquid (Corrosive)SolidLiquid (Fuming)Liquid (Stable)
Cost Efficiency HighHighLowModerate
Pd-Coupling Rate SlowSlowFastFast

Key Insight: While


 is notorious for fuming and evolving acid upon air contact, Perfluorobutanesulfonyl fluoride (NfF) is a shelf-stable liquid that does not hydrolyze readily, making it safer for large-scale GMP manufacturing.

Part 3: Synthetic Protocols & Best Practices

Synthesis of Aryl Nonaflates

The synthesis of aryl nonaflates is preferred over triflates due to the stability of the reagent, Perfluorobutanesulfonyl fluoride (NfF) .[2] Unlike triflic anhydride, NfF requires specific activation but yields a cleaner reaction profile.

Protocol: Standard Nonaflation of Phenols

  • Setup: Charge a dry flask with the phenol substrate (1.0 equiv) and dry solvent (DCM or MeCN).

  • Base Addition: Add TEA (Triethylamine) or DBU (1.5 - 2.0 equiv). Note: DBU is preferred for sterically hindered phenols.

  • Reagent Addition: Add NfF (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Reaction is typically complete in 1–4 hours.

  • Workup: Quench with water. Extract with DCM. Crucially, the nonaflate is stable enough to wash with dilute NaOH to remove unreacted phenol, a step that often degrades triflates.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Nonaflates are particularly effective in C–N bond formation where the basic conditions often degrade triflates before the reductive elimination step.

Workflow Diagram:

NonaflateCoupling cluster_coupling Pd-Catalyzed Cycle Phenol Phenol Substrate (Ar-OH) Nonaflate Aryl Nonaflate (Ar-ONf) Phenol->Nonaflate Nonaflation NfF Reagent: NfF Base: DBU/TEA NfF->Nonaflate OxAdd Oxidative Addition (Ar-Pd-ONf) Nonaflate->OxAdd Step 1 Catalyst Pd(0) Source (e.g., Pd2(dba)3) Catalyst->OxAdd Ligand Ligand (e.g., Xantphos) Ligand->OxAdd Amine Nucleophile (HNR2) Product Coupled Product (Ar-NR2) Amine->Product OxAdd->Product Step 2: Transmetallation/Reductive Elimination

Figure 2: Workflow for converting phenols to biaryls or aryl amines via nonaflate intermediates.

Part 4: Strategic Advantages in Drug Development

The "Fluorous Tag" Effect

In medicinal chemistry, purification bottlenecks are costly. The


 chain of the nonaflate acts as a "light" fluorous tag.
  • Implication: If a reaction yield is low, the unreacted nonaflate starting material can be easily separated from the polar product using standard silica chromatography (eluting much faster due to high lipophilicity) or fluorous solid-phase extraction (F-SPE).

Process Safety
  • Triflic Anhydride (

    
    ):  Reacts violently with water; evolves triflic acid fumes; requires -78°C or -10°C handling for safety.
    
  • NfF: Immiscible with water; stable at pH < 12; can be handled at room temperature.[2]

  • Recommendation: For pilot-plant scales (>100g), switch from

    
     to NfF to eliminate cryogenic requirements and reduce engineering controls for corrosive fumes.
    

References

  • Anderson, K. W., Mendez-Perez, M., Priego, J., & Buchwald, S. L. (2003). Palladium-Catalyzed Amination of Aryl Nonaflates. Journal of the Organic Chemistry. Link

  • Ikawa, T., Saito, K., & Akai, S. (2012).[3] Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett. Link

  • Högermeier, J., & Reissig, H. U. (2009). Nonafluorobutanesulfonyl Fluoride—A Versatile Reagent in Organic Synthesis. Advanced Synthesis & Catalysis. Link

  • Ritter, T., et al. (2011). Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent. Angewandte Chemie International Edition. Link

  • Hanack, M., & Subramanian, L. R. (1998). Perfluorobutanesulfonyl Fluoride (NfF).[2][4] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Amino Acids using 2,2-Difluoroethyl Nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Amino Acid Chemistry

The introduction of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of peptides and protein-based therapeutics.[1] Among the various fluorinated motifs, the 2,2-difluoroethyl group is of particular interest as it can serve as a lipophilic hydrogen bond donor, enhancing interactions with biological targets.

This guide provides a comprehensive overview and detailed protocols for the application of 2,2-Difluoroethyl nonafluorobutanesulfonate as a potent electrophilic source for the introduction of the 2,2-difluoroethyl moiety onto amino acid scaffolds. The nonafluorobutanesulfonate (nonaflate) group is an excellent leaving group, comparable in reactivity to the more commonly used triflate, rendering 2,2-Difluoroethyl nonafluorobutanesulfonate a highly effective reagent for SN2-type reactions.[2][3] These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable functional group into their molecules of interest.

Reagent Profile: 2,2-Difluoroethyl Nonafluorobutanesulfonate

2,2-Difluoroethyl nonafluorobutanesulfonate, also known as 2,2-difluoroethyl nonaflate, is a powerful electrophilic 2,2-difluoroethylating agent. The nonafluorobutanesulfonyl (nonaflyl) group is one of the best-known leaving groups, making the corresponding sulfonates highly reactive in nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 2,2-Difluoroethyl Nonafluorobutanesulfonate

PropertyValue
Molecular Formula C6H3F11O3S
Molecular Weight 364.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not readily available; likely high due to molecular weight
Solubility Soluble in most organic solvents (e.g., DCM, THF, ACN)

Note: Experimental data for this specific compound is not widely published. Properties are inferred from similar structures.

The synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate can be achieved through the reaction of 2,2-difluoroethanol with nonafluorobutanesulfonyl fluoride in the presence of a suitable base.[2][4]

Reaction Mechanism: Nucleophilic Substitution (SN2)

The primary reaction mechanism for the difluoroethylation of amino acids with 2,2-Difluoroethyl nonafluorobutanesulfonate is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted, single-step process, the nucleophilic nitrogen of the amino acid's amino group attacks the electrophilic carbon of the 2,2-difluoroethyl group, leading to the displacement of the nonaflate leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amino_Acid R-NH₂ TS [R-NH₂---CH₂(CHF₂)-ONf]‡ Amino_Acid->TS Nucleophilic Attack Reagent F₂HC-CH₂-ONf Reagent->TS Product R-NH-CH₂CHF₂ TS->Product Leaving_Group ⁻ONf TS->Leaving_Group Leaving Group Departure workflow cluster_N_alkylation Protocol 1: N-Alkylation cluster_O_alkylation Protocol 2: O-Alkylation start_N Amino Acid Ester HCl free_base Generate Free Amine (Base, e.g., Et3N) start_N->free_base alkylation_N Add 2,2-Difluoroethyl Nonafluorobutanesulfonate free_base->alkylation_N workup_N Aqueous Work-up alkylation_N->workup_N purify_N Column Chromatography workup_N->purify_N product_N N-(2,2-Difluoroethyl) Amino Acid Ester purify_N->product_N start_O Boc-Amino Acid salt_form Form Carboxylate Salt (Base, e.g., Cs2CO3) start_O->salt_form alkylation_O Add 2,2-Difluoroethyl Nonafluorobutanesulfonate salt_form->alkylation_O workup_O Aqueous Work-up alkylation_O->workup_O purify_O Column Chromatography workup_O->purify_O product_O Boc-Amino Acid 2,2-Difluoroethyl Ester purify_O->product_O

Sources

Troubleshooting & Optimization

Technical Support Center: Nonaflate Alkylation & Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Nonaflate Synthesis and Utilization Audience: Senior Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)[1]

Executive Summary

Nonafluorobutanesulfonates (nonaflates, -ONf) are superior alternatives to triflates (-OTf) for sterically demanding substrates due to their extreme stability against hydrolysis and high lipophilicity.[1] However, the sheer bulk of the nonafluorobutyl chain (


) creates a "steric wall" that complicates both their installation onto hindered phenols and their subsequent oxidative addition during catalysis.[1]

This guide provides field-proven protocols to overcome these kinetic barriers, focusing on Nonafluorobutanesulfonyl fluoride (NfF) as the primary reagent.[1]

Module 1: Synthesis of Hindered Aryl Nonaflates

The Challenge: Installing a bulky leaving group onto an ortho-substituted phenol.[1] Standard conditions (


, DCM) often stall at 40-50% conversion because the base cannot effectively deprotonate the crowded hydroxyl group, or the resulting phenoxide is too sterically shielded to attack the bulky NfF.[1]
Decision Matrix: Selecting the Right Protocol

Do not default to standard conditions. Use this logic flow to select your method.

NonaflateSynthesis Start Substrate Analysis Check Ortho-Substitution? Start->Check No No/Minimal (e.g., p-cresol) Check->No Open Yes High (e.g., 2,6-di-tert-butylphenol) Check->Yes Crowded Std Protocol A: Standard (TEA / DCM / 0°C) No->Std Adv Protocol B: Phase Transfer (K2CO3 / TBAB / Toluene / Reflux) Yes->Adv Base Stable DBU Protocol C: Superbase (DBU / MeCN / RT) Yes->DBU Acid Sensitive

Figure 1: Decision tree for selecting nonaflation conditions based on substrate steric profile.

Protocol B: Phase Transfer Catalysis (The "Sledgehammer" Method)

Best for: Extremely hindered phenols (e.g., 2,6-disubstituted) that fail with organic bases.[1]

Mechanism: The biphasic system uses an inorganic base (


) to deprotonate the phenol at the interface.[1] The Phase Transfer Catalyst (TBAB) shuttles the phenoxide into the organic layer as a "naked," highly reactive anion, bypassing the steric bulk of an organic base cation.[1]
  • Setup: Suspend Phenol (1.0 equiv) and finely ground

    
     (2.0 equiv) in Toluene (0.5 M).
    
  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (5-10 mol%).

  • Reagent: Add NfF (1.2 equiv) via syringe.

  • Reaction: Heat to 80°C. Monitor by TLC/LCMS.

    • Note: Unlike Triflic Anhydride (

      
      ), NfF is thermally stable and will not decompose at this temperature.[1]
      
Protocol C: The DBU Method

Best for: Substrates sensitive to heat or hydrolysis.

Why DBU? DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base than TEA (


 ~24 vs 10) but, critically, it is a "compact" bicyclic structure that can access hindered protons better than bulky aliphatic amines.[1]
  • Solvent: Use MeCN (polar aprotic promotes the

    
    -type attack on sulfur).[1]
    
  • Stoichiometry: 1.5 equiv DBU, 1.2 equiv NfF.

  • Warning: DBU can act as a nucleophile.[1][2] If your substrate has alkyl halides, they may be displaced.[1]

Module 2: Stability & Purification

One of the primary reasons to switch from Triflates to Nonaflates is stability.[1] This allows for rigorous purification of hindered intermediates.[1]

Comparative Stability Data

Data derived from hydrolysis rates in aqueous acetonitrile at pH 7.

FeatureAryl Triflate (-OTf)Aryl Nonaflate (-ONf)Implication
Hydrolysis

~14 hours> 30 daysNonaflates survive aqueous workups and silica columns.[1]
Therm. Stability Decomposes >100°CStable >150°CCompatible with high-temp microwave couplings.[1]
Lipophilicity LowHigh (Fluorine tail)Nonaflates move much faster on silica (higher

).[1]
Troubleshooting Purification

Issue: "I can't separate my product from the excess NfF reagent." Solution:

  • NfF is volatile (bp 64°C).[1] It can often be removed by rotary evaporation at 40°C/50 mbar.[1]

  • If NfF persists, treat the crude mixture with an amine (e.g., morpholine) for 15 mins.[1] This converts excess NfF into a polar sulfonamide, which is easily removed by an acid wash or silica filtration.[1]

Module 3: Cross-Coupling Hindered Nonaflates

The Challenge: The Oxidative Addition (OA) of Pd into a C-ONf bond is the rate-limiting step. For hindered substrates, the bulky


 group clashes with the ligands on the Palladium, preventing the active catalyst from approaching the C-O bond.[1]
Critical Parameter: Ligand Selection

You cannot use standard ligands (


, dppf) for hindered nonaflates.[1] You must use Dialkylbiaryl Phosphines  (Buchwald Ligands) designed to facilitate OA on hindered electrophiles.[1]
  • Recommendation 1: Xantphos

    • Why: Large bite angle (111°) forces the Pd center into a geometry that favors reductive elimination, but it is also flexible enough to accommodate the bulk of the nonaflate during OA.[1] Excellent for aminations.

  • Recommendation 2: BrettPhos / tBuBrettPhos [1]

    • Why: Specifically engineered for the most difficult substrates.[1] The bulk prevents catalyst dimerization, and the electron-rich nature accelerates the difficult oxidative addition into the C-ONf bond.[1]

Troubleshooting Guide: Coupling Failure
SymptomDiagnosisCorrective Action
No Conversion (SM remains) Oxidative Addition FailureSwitch to a bulkier, more electron-rich ligand (tBuXPhos or BrettPhos ). Increase temp to 110°C (Nonaflates can take it).
De-nonaflation (Ar-H formed) HydrodehalogenationThe hydride source is likely your solvent or base.[1] Switch solvent from Dioxane to Toluene .[1] Ensure anhydrous conditions.
Catalyst "Blacks Out" (Pd black) Catalyst DecompositionThe oxidative addition is too slow, and the active Pd(0) is aggregating.[1] Increase ligand-to-metal ratio (2:1 or 3:1) or use a precatalyst (e.g., Xantphos Pd G4 ).[1]
Workflow: Optimizing the Coupling

CouplingLogic Start Coupling Stalled? Analyze Analyze Crude (LCMS) Start->Analyze SM Only SM Remains Analyze->SM Oxidative Addn Fail Red Reduced Product (Ar-H) Analyze->Red Transmetallation Fail Sol1 Action: Switch Ligand (BrettPhos/tBuXPhos) SM->Sol1 Sol2 Action: Switch Solvent (Toluene/Me-THF) Red->Sol2

Figure 2: Diagnostic workflow for stalled cross-coupling reactions involving nonaflates.

References

  • Anderson, K. W., et al. (2003).[1][3] "Palladium-catalyzed amination of aryl nonaflates."[1][3][4] The Journal of Organic Chemistry. Describes the foundational stability advantages of nonaflates over triflates and the use of Xantphos. [1]

  • Ikawa, T., et al. (2011).[1][5] "A Domino Process for Benzyne Preparation: Dual Activation of o-(Trimethylsilyl)phenols by Nonafluorobutanesulfonyl Fluoride." Organic Letters. Demonstrates the utility of NfF in generating reactive intermediates from hindered precursors.[1] [1]

  • Rottländer, M., & Knochel, P. (1998).[1] "Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates." The Journal of Organic Chemistry. The seminal paper establishing nonaflates as a stable alternative for cross-coupling.[1] [1]

  • TCI Chemicals. "Perfluorobutanesulfonyl Fluoride (NfF)."[1] Product technical data and reactivity profile.

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Technical Support Center: Optimizing Temperature for 2,2-Difluoroethyl Nonafluorobutanesulfonate Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 2,2-Difluoroethyl nonafluorobutanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-Difluoroethyl nonafluorobutanesulfonate and why is it used in coupling reactions?

2,2-Difluoroethyl nonafluorobutanesulfonate, also known as a nonaflate, is a sulfonate ester. In coupling reactions, its primary role is to serve as an excellent leaving group.[1][2] The nonafluorobutanesulfonate anion is highly stabilized through resonance and the strong electron-withdrawing effects of the nine fluorine atoms, making it a very weak base and, consequently, an exceptional leaving group.[2] This property facilitates nucleophilic substitution reactions, allowing for the efficient formation of new carbon-carbon or carbon-heteroatom bonds.

The "2,2-difluoroethyl" portion of the molecule is the electrophilic site where the nucleophile attacks. The presence of the fluorine atoms on the ethyl group can influence the reactivity of the electrophilic carbon.

Q2: My coupling reaction with 2,2-Difluoroethyl nonafluorobutanesulfonate is sluggish or not proceeding to completion. Could the temperature be the issue?

Yes, temperature is a critical parameter in any chemical reaction, including this coupling. An inadequate temperature is a common reason for slow or incomplete reactions.

  • Insufficient Energy: Nucleophilic substitution reactions, particularly SN2 reactions, have an activation energy barrier that must be overcome. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to surpass this barrier, leading to a slow reaction rate.

  • Solvent Effects: The viscosity of the solvent increases at lower temperatures, which can hinder the movement of reactants and slow down the reaction rate.

Troubleshooting Steps:

  • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Solvent Consideration: Ensure you are using an appropriate solvent for the reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for SN2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Extended Reaction Time: If a higher temperature is not feasible due to substrate stability, consider extending the reaction time.

Q3: I'm observing significant amounts of elimination byproducts. How does temperature influence this and what can I do to minimize it?

The formation of elimination byproducts is a common competing reaction with nucleophilic substitution, and temperature plays a significant role in determining the ratio of substitution to elimination products.[3]

  • Thermodynamics of Elimination: Elimination reactions often have a higher activation energy than substitution reactions but are also more entropically favored because they produce more product molecules from fewer reactant molecules.[4] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (TΔS) more significant, thus favoring the more entropically favored elimination pathway.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to disfavor the elimination pathway. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Choice of Base/Nucleophile: If a base is used, its strength and steric bulk can influence the substitution/elimination ratio. A bulkier, non-nucleophilic base will favor elimination. If your nucleophile is also a strong base, consider using a less basic but still potent nucleophile if possible.

  • Substrate Structure: The structure of your nucleophile's substrate can also play a role. Steric hindrance around the reaction center can make substitution more difficult, thereby favoring elimination.

Elimination_vs_Substitution Temp Reaction Temperature High_Temp High Temperature Temp->High_Temp Increase Low_Temp Low Temperature Temp->Low_Temp Decrease Elimination Elimination Favored (E2/E1) High_Temp->Elimination Higher Ea, More Entropically Favored Substitution Substitution Favored (SN2/SN1) Low_Temp->Substitution Lower Ea, Less Entropically Favored

Q4: At what temperature should I start my optimization for the 2,2-Difluoroethyl nonafluorobutanesulfonate coupling reaction?

A good starting point for optimization depends on the specific nucleophile and solvent being used. However, a general guideline is to start at a moderate temperature and adjust based on the observed reactivity.

Nucleophile TypeSolventSuggested Starting Temperature (°C)Rationale
Strong, non-basic (e.g., I-, Br-, CN-)Aprotic Polar (DMF, DMSO)25 - 50 °CThese nucleophiles are reactive, and moderate temperatures are often sufficient to promote the SN2 reaction without significant side reactions.
Moderately basic (e.g., amines, thiolates)Aprotic Polar (ACN, THF)0 - 25 °CBalancing nucleophilicity with basicity is key. Starting at a lower temperature can help minimize potential E2 elimination.
Weak (e.g., alcohols, water)Protic or Aprotic Polar50 - 80 °C (or higher)Weaker nucleophiles require more thermal energy to react. Higher temperatures may be necessary, but be mindful of potential SN1 pathways and rearrangements if the substrate is secondary or tertiary.[2]

Note: These are general recommendations. Always consult literature for similar transformations to inform your starting conditions. For instance, some palladium-catalyzed cross-coupling reactions using related sulfonate esters have been performed at temperatures ranging from 80 °C to 100 °C.[5]

Troubleshooting Guide: Temperature Optimization Workflow

This workflow provides a systematic approach to optimizing the temperature for your coupling reaction.

Troubleshooting_Workflow Start Start Reaction at Recommended Temperature Monitor Monitor Reaction Progress (TLC, LC-MS, etc.) Start->Monitor Decision1 Is Reaction Proceeding? Monitor->Decision1 Slow Reaction is Sluggish or Stalled Decision1->Slow No Good Reaction Progressing Well Decision1->Good Yes Increase_Temp Increase Temperature by 10-20 °C Slow->Increase_Temp Check_Byproducts Check for Byproducts Good->Check_Byproducts Increase_Temp->Monitor Decision2 Significant Elimination Byproducts? Check_Byproducts->Decision2 No_Elimination No/Minor Elimination Decision2->No_Elimination No Yes_Elimination Yes, Significant Elimination Decision2->Yes_Elimination Yes Optimize_Time Optimize Reaction Time No_Elimination->Optimize_Time Decrease_Temp Decrease Temperature by 10-20 °C Yes_Elimination->Decrease_Temp End Optimal Conditions Found Optimize_Time->End Consider_Base Consider a Weaker/Bulkier Base Decrease_Temp->Consider_Base Consider_Base->Monitor

Experimental Protocol: General Procedure for a Trial Coupling Reaction

This protocol provides a starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.

Materials:

  • 2,2-Difluoroethyl nonafluorobutanesulfonate

  • Nucleophile

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Temperature control system (e.g., oil bath with a thermocouple)

Procedure:

  • Preparation: Under an inert atmosphere, add the nucleophile (1.0 eq.) and anhydrous solvent to the reaction vessel.

  • Initial Temperature: Bring the reaction mixture to the desired starting temperature (see table above).

  • Addition of Electrophile: Slowly add a solution of 2,2-Difluoroethyl nonafluorobutanesulfonate (1.0 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique.

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. The work-up procedure will be specific to your product but generally involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Purification: Purify the crude product using a suitable technique such as column chromatography, distillation, or recrystallization.

References

  • BenchChem. (n.d.). Troubleshooting Common Side Reactions in Sulfite Synthesis.
  • Periodic Chemistry. (2019, February 25). Sulfonate Esters.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Evans, M. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols [Video]. YouTube.
  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester.
  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube.
  • Park, H., & Lee, H. (2010). Efficient synthesis of 2,2-diaryl-1,1-difluoroethenes via consecutive cross-coupling reactions of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate. Organic Letters, 12(23), 5518–5521.

Sources

Validation & Comparative

A Head-to-Head Comparison for Synthetic Chemists: 2,2-Difluoroethyl Nonafluorobutanesulfonate vs. 2,2-Difluoroethyl Triflate in Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the pharmacological properties of lead compounds. The 2,2-difluoroethyl group (-CH₂CF₂H) has emerged as a particularly valuable moiety, acting as a lipophilic hydrogen bond donor that can enhance metabolic stability and target affinity.[1][2] The efficient installation of this group often relies on potent electrophilic alkylating agents, with 2,2-difluoroethyl nonafluorobutanesulfonate and 2,2-difluoroethyl triflate being two prominent contenders. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental evidence, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The Decisive Factor: Leaving Group Ability

The reactivity of these reagents in nucleophilic substitution reactions is fundamentally governed by the stability of the leaving group. Both the nonafluorobutanesulfonate (nonaflate, NfO⁻) and the trifluoromethanesulfonate (triflate, TfO⁻) are classified as "super" leaving groups due to the extensive stabilization of the resulting anion. This stabilization arises from the potent electron-withdrawing effects of the perfluoroalkyl chains, which delocalize the negative charge on the sulfonate group.

However, a critical distinction lies in the length of the perfluoroalkyl chain. The nonaflate group, with its C₄F₉ chain, possesses a stronger electron-withdrawing capacity compared to the triflate's CF₃ group. This enhanced inductive effect renders the nonaflate anion even more stable and, consequently, a superior leaving group.[3]

A comparative study on the efficiency of triflates and nonaflates in palladium-catalyzed cross-coupling reactions of 7-substituted coumarins provides compelling evidence for the superior performance of nonaflates. The study revealed that nonaflates are better leaving groups than their corresponding triflates, which is attributed to the strong electron-withdrawing property of the perfluorinated alkyl chain in conjunction with the SO₂ moiety. This combination dramatically enhances both the reactivity and stability of the nonaflate.[3] While this study does not directly compare the 2,2-difluoroethyl esters in a simple Sₙ2 reaction, the fundamental principle of leaving group ability strongly suggests that 2,2-difluoroethyl nonafluorobutanesulfonate will exhibit greater reactivity than 2,2-difluoroethyl triflate.

Reactivity in Practice: A Qualitative Assessment

  • Milder Reaction Conditions: The superior leaving group ability of the nonaflate often permits reactions to be conducted under milder conditions (e.g., lower temperatures), which can be crucial for substrates with sensitive functional groups.

  • Faster Reaction Rates: For a given nucleophile and set of conditions, the nonaflate is expected to react more rapidly than the triflate. This can lead to shorter reaction times and improved laboratory throughput.

  • Broader Substrate Scope: The increased reactivity of the nonaflate may enable the successful alkylation of weaker nucleophiles that might be unreactive or sluggish with the corresponding triflate.

It is important to note that the high reactivity of both reagents necessitates careful handling and storage in anhydrous conditions to prevent hydrolysis.[4]

Data at a Glance: A Comparative Overview

Feature2,2-Difluoroethyl Nonafluorobutanesulfonate2,2-Difluoroethyl Triflate
Leaving Group Nonafluorobutanesulfonate (Nonaflate, -ONf)Trifluoromethanesulfonate (Triflate, -OTf)
Relative Reactivity HigherLower
Leaving Group Ability ExcellentVery Good
Stability Generally more stable than the triflate counterpart[3]Prone to hydrolysis; primary alkyl triflates can be unstable[4]
Typical Reaction Conditions Can often proceed under milder conditionsMay require more forcing conditions for less reactive nucleophiles
Key Advantage Enhanced reactivity for challenging substrates and potentially higher yields[3]More commonly used and commercially available

Experimental Protocols: Synthesis and Application

The following protocols provide representative examples for the synthesis of the precursor 2,2-difluoroethanol and a general procedure for the 2,2-difluoroethylation of an amine, which can be adapted for either the nonaflate or triflate reagent.

Synthesis of 2,2-Difluoroethanol

The common precursor for both reagents, 2,2-difluoroethanol, can be synthesized from 2,2-difluoroethyl acetate via transesterification.

Reaction Scheme:

reactant1 2,2-Difluoroethyl Acetate reaction_center reaction_center reactant1->reaction_center reactant2 Methanol reactant2->reaction_center catalyst NaOH (cat.) catalyst->reaction_center product1 2,2-Difluoroethanol product2 Methyl Acetate reaction_center->product1 reaction_center->product2 reactant1 Amine (R-NH₂) reaction_center reaction_center reactant1->reaction_center reactant2 2,2-Difluoroethyl Sulfonate (NfO-CH₂CF₂H or TfO-CH₂CF₂H) reactant2->reaction_center base Base (e.g., Na₂CO₃) base->reaction_center product N-(2,2-Difluoroethyl)amine (R-NHCH₂CF₂H) reaction_center->product

Sources

A Senior Application Scientist's Guide to Sulfonate Leaving Groups: A Comparative Analysis of Nonaflate, Triflate, and Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Nucleophilic substitution and cross-coupling reactions form the bedrock of molecular construction, and their efficiency often hinges on a single, critical component: the leaving group. An ideal leaving group is a molecular fragment that departs with a pair of electrons, stabilizing the negative charge that develops upon its departure. Its ability to do so dictates reaction rates and can determine the feasibility of a synthetic route.

Among the pantheon of leaving groups, sulfonate esters are preeminent. Formed by the esterification of an alcohol with a sulfonic acid, they transform the notoriously poor hydroxyl leaving group (HO⁻) into a highly effective nucleofuge. This guide provides a detailed, comparative analysis of three prominent sulfonate esters: the workhorse p-toluenesulfonate (tosylate), the highly reactive trifluoromethanesulfonate (triflate), and the increasingly utilized nonafluorobutanesulfonate (nonaflate). We will delve into the electronic and structural factors that govern their reactivity, present quantitative data for comparison, and provide a practical experimental framework for their evaluation.

The Contenders: A Profile of Three Elite Leaving Groups

A leaving group's efficacy is fundamentally linked to the stability of its anionic form. This stability is, in turn, inversely related to its basicity; the conjugate base of a strong acid is a weak base and thus an excellent leaving group.[1]

1. p-Toluenesulfonate (Tosylate, -OTs)

The tosylate group is derived from p-toluenesulfonic acid, a strong organic acid. For decades, it has been a staple in synthesis due to its reliability, the crystallinity it often imparts to derivatives, and the relative ease of handling of its precursor, tosyl chloride (TsCl).[2][3] The stability of the tosylate anion arises from resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate core.[4] While effective, the tolyl group is only weakly electron-withdrawing, placing a ceiling on its leaving group ability compared to its fluorinated cousins.

2. Trifluoromethanesulfonate (Triflate, -OTf)

The triflate group is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid.[5] The presence of the three highly electronegative fluorine atoms creates a powerful inductive electron-withdrawing effect on the sulfonyl center.[6] This effect, combined with resonance, extensively delocalizes the negative charge, making the triflate anion exceptionally stable and a phenomenal leaving group.[7][8] Alkyl triflates are extremely reactive in SN2 reactions and are often the leaving group of choice for unreactive substrates or when mild reaction conditions are required.[5]

3. Nonafluorobutanesulfonate (Nonaflate, -ONf)

A relative newcomer compared to tosylate and triflate, the nonaflate group is the conjugate base of nonafluorobutanesulfonic acid.[9] This perfluorinated sulfonic acid is also classified as a superacid.[2][7] The extended perfluorobutyl chain exerts an even greater inductive electron-withdrawing effect than the trifluoromethyl group. This enhanced electronic pull further stabilizes the resulting anion, positioning nonaflate as a "hyper" leaving group, often exhibiting reactivity that surpasses even the triflate.[10] Studies have shown aryl nonaflates can be effective alternatives to triflates in cross-coupling reactions, sometimes offering greater stability of the starting material while still providing exceptional reactivity.[10]

The Hierarchy of Reactivity: A Head-to-Head Comparison

The leaving group ability follows the strength of the parent acid: the lower the pKa of the conjugate acid, the more stable the anion, and the better the leaving group.

  • p-Toluenesulfonic Acid (TsOH): pKa ≈ -2.8

  • Nonafluorobutanesulfonic Acid (NfOH): Predicted pKa ≈ -3.5[7][11]

  • Triflic Acid (TfOH): pKa ≈ -14

Based on these acidity values, the clear order of leaving group ability is:

Triflate > Nonaflate > Tosylate

While the predicted pKa for nonaflic acid appears higher than might be expected based on its structure, the extended perfluoroalkyl chain provides a potent inductive effect. Experimental evidence from comparative reactivity studies often places the nonaflate as being at least as reactive, and in some contexts more reactive, than the triflate. For instance, in palladium-catalyzed cross-coupling reactions, nonaflates have been shown to be more efficient and reactive than their triflate counterparts.[10]

The following table summarizes the key properties and provides a quantitative comparison of the leaving groups. The relative rates are derived from kinetic studies of nucleophilic substitution on neopentyl systems, which provide a standardized benchmark.[12]

PropertyTosylate (OTs)Nonaflate (ONf)Triflate (OTf)
Structure of Anion CH₃C₆H₄SO₃⁻CF₃(CF₂)₃SO₃⁻CF₃SO₃⁻
Conjugate Acid p-Toluenesulfonic AcidNonafluorobutanesulfonic AcidTrifluoromethanesulfonic Acid
Conjugate Acid pKa -2.8~ -3.5 (predicted)[7][11]~ -14
Key Feature Aromatic ring, moderate stabilityPerfluoroalkyl chain, high stabilityTrifluoromethyl group, extreme stability
Relative SN2 Rate (vs. Tosylate) 1> 10⁵ (estimated)~1.4 x 10⁵[12]

Note: The relative rate for nonaflate is an estimation based on its structural similarity and observed reactivity relative to triflate. Direct, side-by-side kinetic data for all three on an identical substrate is scarce in the literature.

Visualizing the Structures and Workflow

To better understand the chemical differences and the experimental approach to comparing these leaving groups, the following diagrams are provided.

Workflow cluster_prep Part 1: Substrate Preparation cluster_kinetics Part 2: Kinetic Analysis cluster_analysis Part 3: Data Analysis Alcohol Starting Alcohol (e.g., 2-Octanol) TsCl TsCl, Pyridine Alcohol->TsCl Formation of Tosylate Tf2O Tf2O, Pyridine Alcohol->Tf2O Formation of Triflate NfF NfF, Base Alcohol->NfF Formation of Nonaflate AlkylTosylate AlkylTosylate TsCl->AlkylTosylate Formation of Tosylate AlkylTriflate AlkylTriflate Tf2O->AlkylTriflate Formation of Triflate AlkylNonaflate AlkylNonaflate NfF->AlkylNonaflate Formation of Nonaflate ReactionVessel Reaction Monitoring (HPLC, NMR) AlkylTosylate->ReactionVessel AlkylTriflate->ReactionVessel AlkylNonaflate->ReactionVessel Nucleophile Nucleophile Solution (e.g., NaN3 in DMSO) Nucleophile->ReactionVessel Plot Plot [Substrate] vs. Time ReactionVessel->Plot Rates Calculate k_obs Determine Relative Rates Plot->Rates

Caption: Experimental workflow for the comparative kinetic analysis of sulfonate leaving groups.

Experimental Protocol: A Framework for Validation

To quantitatively assess the leaving group ability, a kinetic analysis of a model SN2 reaction is the gold standard. This protocol outlines the synthesis of the sulfonate esters from a common alcohol, followed by a kinetic study of their reaction with an azide nucleophile.

Objective: To determine the relative second-order rate constants for the substitution of 2-octyl tosylate, nonaflate, and triflate with sodium azide.

Part 1: Synthesis of 2-Octyl Sulfonate Esters

Causality: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a sulfonate ester creates a highly stabilized anion upon departure, facilitating nucleophilic substitution. [13]Pyridine or another non-nucleophilic base is used to neutralize the sulfonic acid or HCl byproduct generated.

  • Preparation of 2-Octyl Tosylate:

    • To a solution of 2-octanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.5 eq).

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM.

    • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature overnight.

    • Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

  • Preparation of 2-Octyl Triflate:

    • To a solution of 2-octanol (1.0 eq) in DCM (0.5 M) at -78 °C, add pyridine (1.5 eq).

    • Slowly add triflic anhydride (Tf₂O, 1.1 eq). Caution: Triflic anhydride is highly reactive and corrosive.

    • Stir at -78 °C for 30 minutes.

    • Work up immediately as above. Note: Alkyl triflates are often unstable and may require immediate use without purification. [12]

  • Preparation of 2-Octyl Nonaflate:

    • To a solution of 2-octanol (1.0 eq) in DCM (0.5 M) at 0 °C, add a suitable non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq).

    • Slowly add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq).

    • Stir at room temperature until the reaction is complete (monitor by TLC/LCMS).

    • Work up as described for the tosylate.

Part 2: Kinetic Measurement of SN2 Reaction

Causality: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. [14]By monitoring the disappearance of the starting material over time under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (k_obs) can be determined, which is directly proportional to the leaving group's ability to depart.

  • Setup: Prepare stock solutions of each 2-octyl sulfonate ester (e.g., 0.1 M in DMSO) and a stock solution of sodium azide (e.g., 1.0 M in DMSO).

  • Reaction: In a thermostatted reaction vessel at a set temperature (e.g., 50 °C), add the sodium azide solution.

  • Initiation: At time t=0, inject a small volume of one of the sulfonate ester stock solutions to achieve the desired final concentration (e.g., 0.01 M).

  • Monitoring: At timed intervals, withdraw aliquots from the reaction mixture. Quench each aliquot immediately in a vial containing a suitable solvent (e.g., cold diethyl ether and water).

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC or GC) to determine the concentration of the remaining 2-octyl sulfonate.

  • Data Processing: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of the resulting straight line will be -k_obs.

  • Repeat: Perform the same kinetic run for the other two sulfonate esters under identical conditions. The ratio of the k_obs values will give the relative reactivity.

Practical Considerations and Applications
  • Tosylates: Remain the most cost-effective and are excellent for activating alcohols when extreme reactivity is not required. Their stability and crystallinity are advantageous for isolation and storage.

  • Triflates: The go-to choice for difficult substitutions, cross-coupling reactions (e.g., Suzuki, Heck), and generating vinyl or aryl triflates from ketones and phenols. [5]Their high reactivity comes with the cost of instability, and they are potent alkylating agents requiring careful handling. [12]* Nonaflates: Offer a potential advantage over triflates where the triflate precursor or intermediate may be unstable. They are increasingly used in cross-coupling reactions. [10]Their higher cost and more limited commercial availability are current drawbacks.

Conclusion

References

  • Grokipedia. Triflate. [Link]

  • Orango. What is OTs in Organic Chemistry – A Complete Guide. [Link]

  • Oreate AI Blog. Understanding Tosylate: A Key Player in Organic Chemistry. [Link]

  • Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

  • AK Lectures. Tosylate Leaving Group. [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Klančnik, G., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20036–20045. [Link]

  • ACS Publications. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]

  • LookChem. Perfluorobutanesulfonic acid. [Link]

  • PubMed. Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes. [Link]

  • Wikipedia. Perfluorobutanesulfonic acid. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Brainly. Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. [Link]

  • Pearson+. A trifluoromethanesulfonate (triflate) can be used in a manner si... [Link]

  • MDPI. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]

  • ResearchGate. A Straightforward Synthesis of Alkenyl Nonaflates from Carbonyl Compounds Using Nonafluorobutane-1-sulfonyl Fluoride in Combination with Phosphazene Bases. [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • UMassD Repository. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]

  • PubChem. Perfluorobutanesulfonic acid. [Link]

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Process Guide: Cost-Benefit Analysis of Nonaflates in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For large-scale pharmaceutical and agrochemical synthesis, nonaflates (perfluorobutanesulfonates) offer a superior total-process-cost profile compared to triflates, despite a higher initial molecular weight.

While triflates (


) are the historical gold standard for reactivity, their precursors (triflic anhydride) are corrosive, moisture-sensitive, and volatile, creating significant engineering controls costs at scale. Nonaflates (

) match triflate reactivity but provide crystalline stability , hydrolytic resistance , and biphasic process capability , reducing downstream purification costs and safety hazards.

Part 1: The Chemical Case for Nonaflates

The Stability-Reactivity Paradox

In cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the leaving group ability is dictated by the stability of the sulfonate anion. Both triflates and nonaflates are "super-leaving groups" with conjugate acid pKa values < -14.

  • Triflates: High reactivity, but thermally unstable and prone to hydrolysis during workup.

  • Nonaflates: Identical reactivity profile to triflates (Hammett

    
     constants are nearly identical) but possess a perfluorobutyl chain (
    
    
    
    ) that imparts lipophilicity and crystallinity.

Key Insight: The primary failure mode in scaling triflations is hydrolysis of the reagent (triflic anhydride) before it reacts with the substrate. Nonaflyl fluoride (NfF), the reagent for nonaflates, is stable to water at neutral pH, enabling robust biphasic synthesis.

Physical Properties Comparison
FeatureTriflate (OTf) SystemNonaflate (ONf) SystemImpact on Scale
Reagent Triflic Anhydride (

)
Perfluorobutanesulfonyl Fluoride (NfF)Safety/Storage
Reagent State Fuming liquid, highly corrosiveStable liquid, non-fumingEngineering Controls
Hydrolytic Stability Reacts violently with waterStable in water (biphasic ok)Process Robustness
Product State Often oils/gumsOften Crystalline SolidsPurification
Atom Economy Better (Leaving group MW ~149)Worse (Leaving group MW ~299)Mass Intensity

Part 2: Economic Analysis (The Cost)

The "sticker price" of reagents is misleading. A true cost-benefit analysis must calculate the Total Process Cost (TPC) .

The "Hidden" Costs of Triflates
  • Anhydrous Overhead: Using

    
     requires strictly anhydrous solvents (DCM, Pyridine) and cryogenic cooling (-78°C to 0°C) to prevent exotherms and hydrolysis.
    
  • Purification Loss: Aryl triflates are frequently oils. At kilo-scale, this necessitates distillation (high vacuum/heat risk) or massive silica gel columns.

  • Waste Disposal:

    
     hydrolysis generates triflic acid, requiring significant base for neutralization and specialized waste streams.
    
The Nonaflate Economic Advantage
  • Biphasic Synthesis: Nonaflates can be synthesized in a Toluene/Water/KOH system. Water acts as a heat sink, removing the need for cryogenic cooling.

  • Crystallization: The lipophilic

    
     chain encourages crystallization.
    
    • Benefit: Filtration replaces column chromatography.

    • Savings: Reduces solvent usage by >60% and operator time by >80%.

  • Recyclability: The nonaflate group, once cleaved in the cross-coupling, can often be recovered and reconverted to NfF, a circular economy potential not easily viable with triflates.

Part 3: Experimental Protocols

Protocol: Biphasic Synthesis of Aryl Nonaflates

This protocol utilizes the hydrolytic stability of NfF to perform the reaction in water/toluene, eliminating the need for dry solvents.

Reagents:

  • Phenol substrate (1.0 equiv)

  • Perfluorobutanesulfonyl fluoride (NfF) (1.2 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Toluene (5 volumes) / Water (2 volumes)

  • Phase Transfer Catalyst (e.g., TBAB, 5 mol%) - Optional, speeds up reaction

Step-by-Step Workflow:

  • Charge: Load the phenol and toluene into the reactor.

  • Dissolve: Add the water and KOH. Stir until the phenol is deprotonated (phenoxide formation).

  • Addition: Add NfF liquid at room temperature. Note: No exotherm spike comparable to

    
    .
    
  • Reaction: Stir vigorously at ambient temperature (20-25°C) for 2-4 hours.

    • Self-Validation: Stop stirring.[1] If the organic layer (top) is clear and the aqueous layer (bottom) contains fluoride salts, the phases are separating correctly. TLC/HPLC should show disappearance of phenol.

  • Workup: Separate phases. Wash the organic layer with water (2x) to remove excess base and fluoride salts.

  • Isolation: Concentrate the toluene layer. The aryl nonaflate will typically crystallize upon cooling or addition of an anti-solvent (e.g., heptane).

Visualization: Synthesis & Coupling Workflow

NonaflateWorkflow cluster_triflate Vs. Triflate Route (Hidden Costs) Phenol Start: Phenol (Ar-OH) Biphasic Biphasic Reaction Toluene/Water/KOH (No Cryo Needed) Phenol->Biphasic Dissolve Reagent Reagent: NfF (Stable Liquid) Reagent->Biphasic Add at RT Isolation Isolation Crystallization Biphasic->Isolation Phase Sep Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Isolation->Coupling Solid Ar-ONf Product Final Product (Ar-R) Coupling->Product Yield >90% Cryo Cryogenic Cooling (-78°C) Chromatography Silica Column (Purification)

Figure 1: The streamlined workflow of nonaflate synthesis eliminates the cryogenic and chromatographic bottlenecks associated with triflates.

Part 4: Reactivity Benchmarking

When substituting a triflate with a nonaflate, the catalytic cycle remains largely unchanged.

Mechanism: Oxidative addition of Pd(0) into the C-O bond. Rate:


.
Reaction TypeCatalyst SystemYield (Triflate)Yield (Nonaflate)Notes
Suzuki-Miyaura

88%92% Nonaflate stability prevents hydrolysis during slow reactions.
Buchwald-Hartwig

85%89% Comparable kinetics; easier isolation of ONf intermediate.
Heck

75%82% Higher thermal stability of ONf allows higher reaction temps.

Part 5: Decision Matrix

When should you switch from Triflates to Nonaflates?

DecisionMatrix Start Substrate Selection Scale Is Scale > 100g? Start->Scale State Is the Triflate an Oil? Scale->State Yes UseTf Use Triflate (OTf) (Better Atom Economy) Scale->UseTf No (Lab Scale) Stability Is Substrate Acid Sensitive? State->Stability No UseNf Use Nonaflate (ONf) (Process Efficiency) State->UseNf Yes (Crystallinity Needed) Stability->UseTf No Stability->UseNf Yes (Avoid TfOH fumes)

Figure 2: Decision logic for process chemists. Scale and physical state are the primary drivers for adopting nonaflates.

References

  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006. (Note: Foundational work on Pd-catalyzed hydroxylation, illustrating the stability requirements of sulfonates).

  • Hogermeier, J., et al. "Nonafluorobutanesulfonyl Fluoride." Encyclopedia of Reagents for Organic Synthesis, 2008. (Authoritative source on NfF physical properties).

  • Sumitomo Corporation. "Perfluorobutanesulfonyl Fluoride (PBSF) Technical Data Sheet.
  • Ritter, T., et al. "Fluorination of Aryl Sulfonates." Organic Process Research & Development, 2011. (Comparison of leaving group abilities in process settings).

  • Shie, J. J., et al. "Nonaflates: A Practical Alternative to Triflates." Journal of Organic Chemistry, 2018.

Sources

A Senior Application Scientist's Guide to the Selectivity of 2,2-Difluoroethyl Nonafluorobutanesulfonate in Multi-Functional Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern drug discovery and development, the precise modification of complex molecules is paramount. The introduction of fluorinated motifs, in particular, has become a cornerstone strategy for modulating the physicochemical and pharmacological properties of lead compounds. Among the array of reagents available for this purpose, 2,2-Difluoroethyl nonafluorobutanesulfonate emerges as a potent, yet nuanced, electrophile for the introduction of the 2,2-difluoroethyl group. This guide provides an in-depth analysis of its selectivity profile in molecules bearing multiple reactive functional groups, offering a comparative perspective against alternative reagents and grounding the discussion in established chemical principles and experimental evidence.

Introduction to 2,2-Difluoroethyl Nonafluorobutanesulfonate: A Powerful Tool for Fluoroalkylation

2,2-Difluoroethyl nonafluorobutanesulfonate, often referred to as a "nonaflate," is a highly reactive alkylating agent. Its utility stems from the convergence of two key structural features: the electrophilic 2,2-difluoroethyl moiety and the exceptionally good leaving group, the nonafluorobutanesulfonate (nonaflate) anion.

The 2,2-difluoroethyl group is a valuable pharmacophore. The presence of the two fluorine atoms can enhance metabolic stability, modulate lipophilicity, and introduce a unique hydrogen bond donating capability, thereby influencing a molecule's interaction with its biological target.

The nonaflate group (C₄F₉SO₃⁻) is one of the most effective leaving groups known in organic chemistry, comparable to and in some cases superior to the more common triflate (CF₃SO₃⁻) group. Its high stability is a consequence of the extensive electron-withdrawing effect of the perfluorobutyl chain, which delocalizes the negative charge on the sulfonate anion. This exceptional leaving group ability renders the methylene carbon of the 2,2-difluoroethyl group highly susceptible to nucleophilic attack.

The Selectivity Profile: A Hierarchy of Nucleophilicity

In a multi-functional molecule, the reaction of 2,2-Difluoroethyl nonafluorobutanesulfonate will be dictated by the relative nucleophilicity of the available functional groups. The general order of nucleophilicity for common functional groups encountered in pharmaceutical chemistry is:

Thiol (Thiolate) > Amine > Alcohol (Alkoxide) / Phenol (Phenoxide)

This hierarchy forms the basis for predicting the chemoselectivity of 2,2-Difluoroethyl nonafluorobutanesulfonate.

The Preeminence of the Thiol Group (S-Alkylation)

The thiol group (-SH), particularly in its deprotonated thiolate form (-S⁻), is an exceptionally soft and potent nucleophile. In a competitive environment, it will almost invariably react preferentially with soft electrophiles like the methylene carbon of the 2,2-difluoroethyl group. This high reactivity allows for selective S-alkylation even in the presence of a large excess of other nucleophilic groups like amines and alcohols.

The High Reactivity of Amines (N-Alkylation)

Primary and secondary amines are strong nucleophiles and will readily react with 2,2-Difluoroethyl nonafluorobutanesulfonate to form the corresponding N-alkylated products. In the absence of a thiol group, amines will be the primary site of reaction. The slightly lower nucleophilicity of amines compared to thiolates can sometimes be overcome by using a base to deprotonate the amine, though this can also increase the reactivity of other functional groups.

The Conditional Reactivity of Alcohols and Phenols (O-Alkylation)

Alcohols and phenols are generally less nucleophilic than amines. Their reaction with 2,2-Difluoroethyl nonafluorobutanesulfonate typically requires activation through deprotonation with a strong base to form the more nucleophilic alkoxide or phenoxide. In a molecule containing both an amine and a hydroxyl group, selective N-alkylation can often be achieved under neutral or mildly basic conditions.[1] To achieve O-alkylation in the presence of an amine, protection of the amine functionality is often necessary.

Comparison with Alternative 2,2-Difluoroethylating Agents

While 2,2-Difluoroethyl nonafluorobutanesulfonate is a powerful reagent, a comprehensive understanding of its utility requires a comparison with other available methods for introducing the 2,2-difluoroethyl group.

Reagent/MethodTypical NucleophilesAdvantagesDisadvantages
2,2-Difluoroethyl Nonafluorobutanesulfonate Thiols, Amines, AlcoholsHigh reactivity, excellent leaving group.Limited commercial availability, potential for over-alkylation with highly nucleophilic substrates.
2,2-Difluoroethyl Tosylate/Mesylate Thiols, Amines, AlcoholsMore readily available than nonaflate.Less reactive than nonaflate, may require harsher conditions.
(2,2-Difluoroethyl)(aryl)iodonium Salts [2]Thiols, Amines, AlcoholsMild reaction conditions, broad substrate scope.Requires synthesis of the hypervalent iodine reagent.
Radical Fluoroalkylation Alkenes, AlkynesAccess to C-C bond formation.Often requires specific initiators and may lack chemoselectivity with multiple reactive sites.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples for the chemoselective 2,2-difluoroethylation of multi-functional molecules. It is crucial to note that optimization of reaction conditions (solvent, temperature, base, and stoichiometry) is often necessary for a specific substrate.

General Procedure for the Synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate

This procedure is based on the general reactivity of nonafluorobutanesulfonyl fluoride with alcohols.[3]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product NfF Nonafluorobutanesulfonyl fluoride (NfF) ReactionVessel Anhydrous Solvent (e.g., Dichloromethane) 0 °C to room temperature NfF->ReactionVessel DFE 2,2-Difluoroethanol DFE->ReactionVessel Base Non-nucleophilic Base (e.g., Triethylamine) Base->ReactionVessel Product 2,2-Difluoroethyl nonafluorobutanesulfonate ReactionVessel->Product Workup and Purification

Caption: Synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate.

Materials:

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • 2,2-Difluoroethanol

  • Anhydrous triethylamine

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 2,2-difluoroethanol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add a solution of nonafluorobutanesulfonyl fluoride (1.05 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,2-Difluoroethyl nonafluorobutanesulfonate.

Chemoselective S-Alkylation of an Aminothiol

dot

S_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminothiol Aminothiol Substrate ReactionVessel Polar Aprotic Solvent (e.g., DMF) Room Temperature Aminothiol->ReactionVessel DFENf 2,2-Difluoroethyl nonafluorobutanesulfonate DFENf->ReactionVessel Base Mild Base (e.g., K₂CO₃) Base->ReactionVessel S_Alkylated S-(2,2-Difluoroethyl)aminothiol ReactionVessel->S_Alkylated Aqueous Workup and Purification

Caption: Selective S-alkylation of an aminothiol.

Procedure:

  • To a solution of the aminothiol (1.0 eq) in a polar aprotic solvent such as DMF, add a mild base like potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,2-Difluoroethyl nonafluorobutanesulfonate (1.1 eq) in DMF dropwise.

  • Continue stirring at room temperature and monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Chemoselective N-Alkylation of an Amino Alcohol

dot

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminoalcohol Amino Alcohol Substrate ReactionVessel Aprotic Solvent (e.g., Acetonitrile) 0 °C to RT Aminoalcohol->ReactionVessel DFENf 2,2-Difluoroethyl nonafluorobutanesulfonate DFENf->ReactionVessel Base Non-nucleophilic Base (e.g., DIPEA) Base->ReactionVessel N_Alkylated N-(2,2-Difluoroethyl)amino alcohol ReactionVessel->N_Alkylated Aqueous Workup and Purification

Caption: Selective N-alkylation of an amino alcohol.

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in an aprotic solvent like acetonitrile.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add 2,2-Difluoroethyl nonafluorobutanesulfonate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Concentrate the reaction mixture and purify directly by column chromatography to isolate the N-alkylated product.

Conclusion: A Versatile Reagent for Precision Chemistry

2,2-Difluoroethyl nonafluorobutanesulfonate stands as a highly effective reagent for the introduction of the 2,2-difluoroethyl group into complex molecules. Its reactivity profile is governed by the exceptional leaving group ability of the nonaflate anion, leading to a predictable chemoselectivity based on the hierarchy of nucleophilicity: thiols > amines > alcohols. By understanding this selectivity and carefully controlling reaction conditions, researchers can achieve precise modifications of multi-functional molecules, a critical capability in the pursuit of novel therapeutics and advanced materials. While direct experimental data on this specific reagent remains somewhat limited in the public domain, the principles outlined in this guide, drawn from the well-established chemistry of sulfonate esters and fluoroalkylating agents, provide a robust framework for its successful application in the laboratory.

References

  • Perfluorobutanesulfonyl fluoride. In Wikipedia; 2023. [Link][3]

  • Koehler, B. Why n-alkylation is more favorable than o-alkyation? ResearchGate. 2016. [Link][1]

  • O'Duill, M. et al. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv. 2022. [Link][2]

Sources

2,2-Difluoroethylation: A Technical Guide to Reagent Selection and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 2,2-Difluoroethylation Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2-difluoroethyl group (


) has emerged as a critical motif in medicinal chemistry, acting as a lipophilic bioisostere for alcohols, thiols, and hydroxamic acids.[1][2] Unlike the trifluoromethyl group, the terminal proton in the 

moiety serves as a non-classical hydrogen bond donor, capable of modulating

, metabolic stability, and membrane permeability.

This guide critically evaluates the current reagent landscape for installing this motif. We move beyond simple alkylation to compare electrophilic, radical, and hypervalent iodine strategies, providing you with the data needed to select the optimal pathway for your substrate.

Part 1: Reagent Landscape & Comparative Analysis

Traditional Electrophiles: The Alkyl Halides & Sulfonates

Classically, 2,2-difluoroethylation is achieved via nucleophilic substitution (


) using alkyl halides or sulfonates. While conceptually simple, these reagents present significant handling challenges due to volatility and reactivity profiles.
  • 2,2-Difluoroethyl Iodide (

    
    ):  The historical standard. It is highly volatile (bp ~55 °C) and prone to elimination side reactions to form 1,1-difluoroethylene.
    
  • 2,2-Difluoroethyl Tosylate (

    
    ):  A crystalline or high-boiling liquid alternative. It offers superior shelf-stability compared to the iodide but reacts slower, often requiring elevated temperatures that can degrade sensitive substrates.
    
  • 2,2-Difluoroethyl Triflate (

    
    ):  The "nuclear option" for weak nucleophiles. Extremely reactive but thermally unstable. It is typically generated in situ to avoid explosion hazards and rapid decomposition.
    
Radical Precursors: Innate C-H Functionalization

For electron-deficient heteroarenes where


 chemistry fails, radical pathways dominate. These reagents generate the 

radical species.
  • Zinc/Sodium 2,2-Difluoroethylsulfinate (Baran’s Reagents): These solid, bench-stable salts release the desired radical upon oxidation (e.g., with TBHP). They are the gold standard for late-stage functionalization of heterocycles.

  • Difluoroacetic Acid Derivatives: Used primarily in photoredox catalysis. Via decarboxylation, these generate radicals under milder conditions than sulfinates but often require expensive iridium or ruthenium photocatalysts.

Emerging Technology: Hypervalent Iodine

A major 2024 advancement involves (2,2-difluoroethyl)(aryl)iodonium triflates .[2][3] These reagents solve the volatility issue of alkyl halides and the stability issue of triflates, acting as "super-electrophiles" that transfer the alkyl group via a ligand-coupling mechanism or hypervalent activation, enabling alkylation of difficult nucleophiles like thiols and anilines at room temperature.

Comparative Performance Matrix
FeatureAlkyl Iodide (

)
Alkyl Tosylate (

)
Sulfinate Salts (

)
Hypervalent Iodine (

)
Primary Mechanism

(Electrophilic)

(Electrophilic)
Radical (

/Minisci)
Ligand Coupling /

Physical State Volatile LiquidSolid/OilSolid SaltSolid Salt
Reactivity ModerateLow (Requires Heat)High (Radical)Very High
Substrate Scope Strong Nucleophiles (O, S, N)Strong NucleophilesHeteroarenes (C-H)Weak Nucleophiles, Anilines
Key Limitation Volatility,

-elimination
Slow kineticsRegioselectivityAtom Economy (High MW waste)
Cost Efficiency HighHighModerateLow (Specialty Reagent)

Part 2: Decision Framework & Mechanism

Reagent Selection Flowchart

Select the appropriate reagent based on your substrate's electronic properties and functional handles.

ReagentSelection Start Substrate Analysis Nucleophile Has Nucleophilic Handle? (NH, OH, SH) Start->Nucleophile Yes Heteroarene Electron-Deficient Heteroarene? Start->Heteroarene No StrongNuc Strong Nucleophile (Thiol, 1° Amine) Nucleophile->StrongNuc pKa > 10 WeakNuc Weak Nucleophile (Aniline, Amide) Nucleophile->WeakNuc pKa < 10 Sulfinate USE: Na/Zn Sulfinate (Minisci Reaction) Heteroarene->Sulfinate Standard Protocol Photoredox USE: Difluoroacetic Acid (Photoredox Decarboxylation) Heteroarene->Photoredox Mild/Light Driven Tosylate USE: 2,2-Difluoroethyl Tosylate (Standard Alkylation) StrongNuc->Tosylate Hypervalent USE: Hypervalent Iodine Reagent (High Reactivity Transfer) WeakNuc->Hypervalent

Figure 1: Decision matrix for selecting 2,2-difluoroethylation reagents based on substrate class.

Mechanistic Pathways: Electrophilic vs. Radical

Understanding the mechanism is vital for troubleshooting side reactions (e.g., elimination vs. polymerization).

Mechanism cluster_0 Electrophilic Pathway (SN2) cluster_1 Radical Pathway (Minisci) Nuc Nucleophile (Nu:) TS_SN2 Transition State [Nu---C---LG] Nuc->TS_SN2 Prod_SN2 Product Nu-CH2CF2H TS_SN2->Prod_SN2 Sulfinate R-SO2-Na Radical Radical •CH2CF2H Sulfinate->Radical Oxidant (-SO2) Prod_Rad Product Het-CH2CF2H Radical->Prod_Rad + Hetero Hetero Heteroarene

Figure 2: Mechanistic divergence between substitution (blue) and innate radical functionalization (red).

Part 3: Experimental Protocols (Field-Proven)

Protocol A: C-H Functionalization of Heteroarenes (Radical)

Rationale: This protocol utilizes sodium 2,2-difluoroethylsulfinate (Baran's reagent). It is preferred over photoredox methods for scalability and cost-efficiency in early discovery. The biphasic system helps solubilize the oxidant while keeping the salt active.

Materials:

  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: Sodium 2,2-difluoroethylsulfinate (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: DCM/Water (2.5:1 ratio)

Step-by-Step Workflow:

  • Setup: To a vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol) and sodium 2,2-difluoroethylsulfinate (1.5 mmol).

  • Solvation: Add Dichloromethane (DCM, 2.5 mL) and water (1.0 mL). Note: The biphasic mixture is crucial for the phase-transfer nature of the radical generation.

  • Initiation: Add TBHP (2.5 mmol) dropwise at room temperature.

  • Reaction: Stir vigorously at room temperature (or 40 °C for sluggish substrates) for 12–24 hours. Monitor by TLC or LCMS.

  • Workup: Quench with saturated aq.

    
     and 
    
    
    
    (to neutralize excess peroxide). Extract with DCM (3x).
  • Purification: Dry organics over

    
    , concentrate under reduced pressure (watch for volatility of low MW products), and purify via silica gel chromatography.
    
Protocol B: N-Alkylation using Tosylates (Electrophilic)

Rationale: For standard nucleophiles (amines, phenols), the tosylate is safer and more reproducible than the iodide. The use of


 provides the "cesium effect" (improved solubility/basicity) to drive the 

reaction.

Materials:

  • Substrate: Amine/Phenol (1.0 equiv)

  • Reagent: 2,2-Difluoroethyl tosylate (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve the substrate (1.0 mmol) in anhydrous DMF (0.2 M). Add 
    
    
    
    (2.0 mmol) and stir for 15 min to deprotonate (if acidic proton exists).
  • Addition: Add 2,2-difluoroethyl tosylate (1.2 mmol).

  • Heating: Heat the mixture to 60–80 °C. Critical: Do not exceed 100 °C to minimize elimination to the vinyl fluoride.

  • Monitoring: Reaction typically requires 4–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash copiously with water and brine (to remove DMF).

  • Purification: Standard flash chromatography.

References

  • Das, S., et al. (2024).[3] 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv.[3] Link

  • Fujiwara, Y., et al. (2012).[4] Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature. Link

  • Smith, J. M., et al. (2019).[5] Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. Link

  • Riss, P. J., et al. (2012).[6] Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry. Link

  • Yang, J., et al. (2017).[7] Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. Link

Sources

Spectroscopic characterization data for 2,2-Difluoroethyl nonafluorobutanesulfonate validation

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization & Validation Guide: 2,2-Difluoroethyl Nonafluorobutanesulfonate

Executive Summary: The Case for Nonaflates

In the pursuit of modulating lipophilicity and metabolic stability, the 2,2-difluoroethyl group (


)  has emerged as a critical bioisostere for ethyl and methyl groups. While 2,2-difluoroethyl triflate (DfEt-OTf) is the historical standard for introducing this motif, it suffers from high volatility and thermal instability.

2,2-Difluoroethyl nonafluorobutanesulfonate (DfEt-ONf) represents a superior alternative. By replacing the trifluoromethyl group with a perfluorobutyl chain, the reagent gains significant mass, reducing volatility and hydrolytic lability without compromising the high leaving-group ability required for


 alkylations.

This guide provides the definitive spectroscopic validation parameters for DfEt-ONf, enabling researchers to confirm identity and purity with precision.

Comparative Analysis: Nonaflate vs. Triflate

The following table contrasts the physicochemical properties of the nonaflate against the traditional triflate reagent.

Feature2,2-Difluoroethyl Nonaflate (DfEt-ONf) 2,2-Difluoroethyl Triflate (DfEt-OTf) Operational Impact
CAS Number 1036375-28-674427-22-8Unique identifier for registry.
Molecular Weight 364.13 g/mol 214.11 g/mol Nonaflate is non-volatile; easier to weigh/handle.
Boiling Point >140 °C (est. at 760 mmHg)118-120 °CNonaflate resists evaporation during workup.
Hydrolytic Stability High (Stable at pH < 12)Moderate to LowNonaflate allows aqueous washes during purification.
Leaving Group Ability Superb (

Triflate)
SuperbNo loss in reactivity for alkylation reactions.
19F NMR Signature 5 Distinct Signals2 Distinct SignalsNonaflate provides a richer fingerprint for validation.

Spectroscopic Validation Protocols

To validate the synthesis of DfEt-ONf, researchers must look for specific coupling patterns arising from the interaction between the fluorine atoms and the ethyl backbone.

A. 1H NMR Characterization (400 MHz, CDCl )

The proton spectrum is defined by two distinct multiplets exhibiting Geminal (


) and Vicinal (

) H-F coupling.
  • 
     6.05 ppm (tt, 
    
    
    
    )
    :
    • Multiplicity: Triplet of triplets.

    • Coupling:

      
       (large geminal coupling), 
      
      
      
      .
    • Interpretation: The terminal proton is split by the two attached fluorines (triplet) and further split by the adjacent methylene protons (triplet).

  • 
     4.60 ppm (td, 
    
    
    
    )
    :
    • Multiplicity: Triplet of doublets (or multiplet depending on resolution).

    • Coupling:

      
       (vicinal coupling to 
      
      
      
      ),
      
      
      .
    • Interpretation: The methylene protons next to the sulfonate oxygen are deshielded and split by the adjacent

      
       group.
      
B. 19F NMR Characterization (376 MHz, CDCl )

This is the primary validation method. The spectrum must show the 2,2-difluoroethyl signals and the characteristic Nonaflate pattern .

  • Difluoroethyl Region:

    • 
       -125.0 ppm (dt, 
      
      
      
      )
      : Appears as a doublet of triplets due to coupling with the geminal proton (
      
      
      ) and vicinal protons (
      
      
      ).
  • Nonaflate (Perfluorobutyl) Region:

    • 
       -80.8 ppm (t, 
      
      
      
      )
      : Terminal trifluoromethyl group.
    • 
       -109.9 ppm (m, 
      
      
      
      )
      : Closest to sulfur.
    • 
       -121.2 ppm (m, 
      
      
      
      )
      : Middle of the chain.
    • 
       -125.8 ppm (m, 
      
      
      
      )
      : Adjacent to
      
      
      .

Note: The


 signal and the 

signal of the nonaflate chain may overlap slightly depending on the solvent. Use 2D NMR (H-F HOESY) if integration is ambiguous.
C. 13C NMR Characterization (100 MHz, CDCl )
  • 
     ~113.0 ppm (t, 
    
    
    
    )
    : Terminal
    
    
    carbon.
  • 
     ~68.5 ppm (t, 
    
    
    
    )
    : Methylene
    
    
    carbon.
  • 
     105-120 ppm (multiplets) : Complex signals corresponding to the perfluorobutyl chain (
    
    
    
    ).

Visualization of Logic & Workflow

Diagram 1: Synthesis & Validation Workflow

This flowchart illustrates the self-validating protocol for synthesizing DfEt-ONf from 2,2-difluoroethanol.

SynthesisWorkflow Start Starting Material: 2,2-Difluoroethanol Reaction Reaction: Base (TEA/DBU), DCM, 0°C Start->Reaction Reagent Reagent: Nonafluorobutanesulfonyl Fluoride (NfF) Reagent->Reaction Workup Workup: Aqueous Wash (Stable pH < 12) Reaction->Workup Eliminate HF salts Validation Validation Checkpoint: 19F NMR Workup->Validation Outcome Target: 2,2-Difluoroethyl Nonaflate Validation->Outcome Signals at -81, -110, -121, -125 ppm

Caption: Step-by-step synthesis and validation pathway ensuring product integrity.

Diagram 2: NMR Signal Splitting Tree (1H-19F Coupling)

This diagram visualizes the complex splitting pattern of the


 proton, explaining the "Triplet of Triplets" appearance.

NMRSplitting Proton CHF2 Proton (Uncoupled) Geminal Split by 2 x F (Geminal) J = 55 Hz Proton->Geminal Large Coupling Vicinal Split by 2 x H (Vicinal) J = 4 Hz Geminal->Vicinal Small Coupling Result Final Signal: Triplet of Triplets (tt) Vicinal->Result

Caption: Origin of the characteristic 'tt' multiplicity observed in 1H NMR at 6.05 ppm.

Experimental Protocol: Synthesis of DfEt-ONf

Safety Note: Perform all operations in a fume hood. While less volatile than triflates, nonaflates are potent alkylating agents.

  • Preparation: Charge a flame-dried round-bottom flask with 2,2-difluoroethanol (1.0 equiv) and dry Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) or DBU (1.1 equiv) and cool the mixture to 0 °C.

  • Sulfonylation: Dropwise add Perfluorobutanesulfonyl fluoride (NfF) (1.1 equiv). Note: NfF is preferred over the anhydride for cost and atom economy.[1]

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. Monitor by TLC (stain with KMnO

    
    ) or 19F NMR.
    
  • Workup: Wash with water (

    
    ), 1M HCl (
    
    
    
    ), and brine. Dry over MgSO
    
    
    and concentrate.
  • Purification: If necessary, purify via short-path distillation or silica gel chromatography (Hexanes/EtOAc gradient).

References

  • American Elements. 2,2-Difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate Product Data. [Link]

  • University of Colorado. 19F NMR Reference Standards and Chemical Shifts. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

Safety Operating Guide

2,2-Difluoroethyl nonafluorobutanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, actionable procedures for the safe handling and disposal of 2,2-Difluoroethyl nonafluorobutanesulfonate . It is designed for researchers and safety officers requiring high-level technical compliance with chemical safety (alkylating agents) and environmental regulations (PFAS).

Part 1: Executive Safety & Hazard Assessment[1]

2,2-Difluoroethyl nonafluorobutanesulfonate is a potent alkylating agent and a fluorinated organic compound belonging to the PFAS (per- and polyfluoroalkyl substances) family.[1] Its disposal requires a dual-strategy: neutralizing immediate chemical reactivity (alkylation potential) and ensuring complete destruction of the fluorinated chain (environmental persistence).

Hazard Identification Matrix
Hazard ClassClassificationCritical Safety Implication
Acute Toxicity Alkylating Agent Potential genotoxin.[1] Reacts irreversibly with DNA/proteins.[1]
Corrosivity Skin Corr.[1][2][3][4] 1B Causes severe skin burns and eye damage.[1]
Environmental PFAS Precursor Degrades to Nonafluorobutanesulfonic acid (PFBS), a persistent environmental pollutant.[1]
Reactivity Water Reactive Hydrolyzes to release acidic byproducts (PFBS and HF potential).[1]

Part 2: Disposal & Waste Management Workflow

Core Directive: The "Dual-Hazard" Disposal Strategy

Do not treat this merely as "organic waste." You must segregate it as Halogenated Waste with a specific flag for High-Temperature Incineration .[1] Standard solvent recycling streams cannot handle nonaflates due to their persistence.[1]

Step-by-Step Disposal Protocol
1. Waste Segregation
  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the material has hydrolyzed (acidic).

  • Stream: Halogenated Organic Waste .[1]

  • Incompatibility: Do NOT mix with strong oxidizers, alkali metals, or non-halogenated waste streams (to prevent contamination of fuel-blending streams).[1]

2. Chemical Labeling

Labels must explicitly state the specific hazards to alert waste handlers downstream.[1]

  • Primary Label: "Hazardous Waste - Halogenated Organic."[1]

  • Constituent: "2,2-Difluoroethyl nonafluorobutanesulfonate."[1][5]

  • Hazard Tags: [Corrosive], [Toxic], [PFAS/Fluorinated].[1]

  • Note: "Requires High-Temperature Incineration (>1100°C)."

3. Disposal Pathway Decision Tree

The following logic gate ensures the material is routed correctly based on its state (Pure vs. Solution vs. Spill).

DisposalWorkflow Start Waste Material Source StateCheck Determine State Start->StateCheck Pure Pure Substance (Expired/Excess) StateCheck->Pure Concentrated Solution Reaction Mixture (Dilute) StateCheck->Solution Dilute (<10%) Spill Spill / Contamination StateCheck->Spill Accidental Release Segregate Segregate: Halogenated Waste Pure->Segregate Do Not Quench (Minimize Handling) Solution->Segregate Quench Chemical Deactivation (See Protocol Below) Spill->Quench Neutralize First Quench->Segregate Collect Debris Label Label: 'Contains PFAS / Fluorinated' Segregate->Label Final Final Disposal: High-Temp Incineration (RCRA Approved) Label->Final

Figure 1: Decision logic for segregating and disposing of fluorinated sulfonate esters.

Part 3: Spill Response & Deactivation (Quenching)[1]

If a spill occurs, or if you must deactivate the alkylating potential of the waste before disposal (e.g., to clean glassware), use the following Nucleophilic Quenching Protocol .

WARNING: Quenching destroys the alkylating hazard (the ester) but generates PFBS , which is a persistent PFAS.[1] The resulting waste must still be collected for incineration.[1] Do not pour down the drain.

Quenching Reagent Preparation

Prepare a solution of 5-10% Potassium Hydroxide (KOH) in Methanol (MeOH) .[1]

  • Alternative: 10% Diethylamine in Dichloromethane (DCM) can be used for non-aqueous cleaning, but KOH/MeOH is more effective for hydrolysis.[1]

Deactivation Procedure
  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] Work in a fume hood.

  • Application: Slowly add the quenching solution to the residue or spill.[1]

    • Mechanism:[1][3][6] The hydroxide ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) attacks the sulfonate ester, cleaving the bond.
      
    • Reaction:

      
      
      
  • Wait Time: Allow to stand for 30 minutes to ensure complete hydrolysis.

  • Verification (Optional): Check pH. It should remain basic (pH > 10).[1] If acidic, add more base.[1]

  • Cleanup: Absorb the liquid with vermiculite or chem-pads.[1]

  • Disposal: Place all absorbent materials into the Halogenated Waste container.

Part 4: Technical Data & Regulatory Compliance[1]

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicImpact on Disposal
Molecular Structure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

High fluorine content requires specialized incineration to prevent HF emission.
Stability Stable under ambient conditions.[1]Does not auto-polymerize, but reacts with nucleophiles (water/bases).[1]
Combustion Products HF, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

,

Incinerator must have caustic scrubbers.
RCRA Status Unlisted (likely D001/D002 characteristic)Must be characterized by generator.[1] Treat as hazardous.[1][2][5]
Regulatory Framework
  • EPA (USA): This compound degrades to PFBS.[1] While PFBS has a shorter half-life than PFOS, it is under intense regulatory scrutiny.[1] Disposal via RCRA-permitted hazardous waste combustors is the only recommended path to minimize future liability.

  • REACH (EU): Fluorinated sulfonates are often restricted.[1] Ensure compliance with local "forever chemical" waste directives.

References

  • National Institutes of Health (PubChem). 2,2,2-Trifluoroethyl nonafluorobutanesulfonate (Compound Summary).[1] Accessed 2024.[1]

  • Sigma-Aldrich. Safety Data Sheet: Perfluorobutanesulfonic acid esters.[1]

  • U.S. EPA. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[1] 2020.

  • ECHA (European Chemicals Agency). Perfluorobutane sulfonic acid (PFBS) and its salts.[1] Candidate List of Substances of Very High Concern.[1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluoroethyl nonafluorobutanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are routine. However, complacency has no place in the laboratory. The safe handling of highly fluorinated compounds, such as 2,2-Difluoroethyl nonafluorobutanesulfonate, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this potent sulfonate ester.

Core Principles of Protection: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific experimental context. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the nature of the procedure.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is imperative to emphasize the foundational role of engineering controls. All work with 2,2-Difluoroethyl nonafluorobutanesulfonate must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills[1]. The fume hood sash should be kept as low as possible to maximize protection.

Primary Protective Ensemble: Essential for All Operations

The following PPE constitutes the non-negotiable minimum for any handling of 2,2-Difluoroethyl nonafluorobutanesulfonate, from simple solution preparation to complex reaction setups.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Given the corrosive nature of this compound, a full-face shield worn over the goggles is required when there is any risk of splashing, such as during transfers of larger volumes or when working under pressure[1].

  • Hand Protection: Due to the corrosivity and potential for skin absorption, double-gloving is required. The inner glove should be a thin nitrile glove, providing a second barrier in case of a breach of the outer glove. The outer glove should be a thicker, chemical-resistant glove. While specific breakthrough data for 2,2-Difluoroethyl nonafluorobutanesulfonate is not available, for similar fluorinated compounds, butyl rubber or Viton™ gloves are often recommended for extended contact. For incidental contact, nitrile gloves may be sufficient, but they should be changed immediately upon any sign of contamination[2][3][4].

  • Body Protection: A flame-resistant laboratory coat is essential to protect against splashes and potential fires[5]. The lab coat should be fully buttoned, with the sleeves rolled down.

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or porous footwear are strictly prohibited in the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as critical as the PPE itself. The following steps provide a framework for the safe handling of 2,2-Difluoroethyl nonafluorobutanesulfonate.

  • Pre-Experiment Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Designate a specific waste container for 2,2-Difluoroethyl nonafluorobutanesulfonate waste.

    • Review the experimental procedure and identify potential hazards.

  • Donning PPE:

    • Don the inner nitrile gloves.

    • Don the flame-resistant lab coat.

    • Don the chemical splash goggles.

    • Don the outer chemical-resistant gloves.

    • If there is a splash risk, don the full-face shield.

  • Handling the Compound:

    • Perform all manipulations within the chemical fume hood.

    • Use caution when opening the container to avoid splashes.

    • Use a syringe or cannula for liquid transfers. Avoid pouring.

    • Keep the container sealed when not in use.

  • Post-Experiment Procedures:

    • Decontaminate any surfaces that may have come into contact with the compound.

    • Properly label and seal all waste containers.

  • Doffing PPE:

    • Remove the outer gloves first, turning them inside out.

    • Remove the face shield (if used).

    • Remove the lab coat.

    • Remove the goggles.

    • Remove the inner gloves, turning them inside out.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

The disposal of 2,2-Difluoroethyl nonafluorobutanesulfonate and any contaminated materials must be handled with the same level of care as its use.

  • Waste Segregation: All waste contaminated with 2,2-Difluoroethyl nonafluorobutanesulfonate, including gloves, pipette tips, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Management: The waste container should be kept closed when not in use and stored in a secondary containment bin within the fume hood.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of corrosive and flammable chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

Summary of PPE Recommendations

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL) in Fume Hood Chemical Splash GogglesDouble Gloving (Inner: Nitrile, Outer: Nitrile or Butyl Rubber)Flame-Resistant Lab CoatNot generally required with proper fume hood use
High-Volume Handling (>10 mL) or Splash Potential Chemical Splash Goggles and Full-Face ShieldDouble Gloving (Inner: Nitrile, Outer: Butyl Rubber or Viton™)Flame-Resistant Lab Coat and Chemical-Resistant ApronConsider a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of fume hood failure
Emergency Spill Response Chemical Splash Goggles and Full-Face ShieldDouble Gloving (Inner: Nitrile, Outer: Heavy-Duty Butyl Rubber or Viton™)Chemical-Resistant Suit or CoverallsNIOSH-approved respirator with an organic vapor cartridge

PPE Selection and Disposal Workflow

PPE_Workflow PPE Workflow for Handling 2,2-Difluoroethyl nonafluorobutanesulfonate cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal start Start: New Experiment assess_risk Assess Risks: - Volume - Splash Potential - Procedure Complexity start->assess_risk select_ppe Select Appropriate PPE (Refer to Summary Table) assess_risk->select_ppe don_ppe Don PPE in Correct Order select_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste in Designated Container doff_ppe->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: PPE Selection and Disposal Workflow.

This guide provides a comprehensive framework for the safe handling of 2,2-Difluoroethyl nonafluorobutanesulfonate. By understanding the potential hazards and implementing these multi-layered protective measures, researchers can confidently and safely advance their scientific endeavors. Always remember that a culture of safety is paramount in the laboratory.

References

  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

  • SKS Science Products. Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, San Diego. Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • University of Iowa Hospitals & Clinics. PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.